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  • Product: (2R)-3-Phenylpentan-2-amine
  • CAS: 2248219-35-2

Core Science & Biosynthesis

Foundational

(2R)-3-phenylpentan-2-amine chemical structure and properties

This technical guide provides an in-depth analysis of (2R)-3-phenylpentan-2-amine , a structural homolog of amphetamine characterized by an ethyl substitution at the -position of the phenethylamine backbone. Structural I...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2R)-3-phenylpentan-2-amine , a structural homolog of amphetamine characterized by an ethyl substitution at the


-position of the phenethylamine backbone.

Structural Identity, Synthesis, and Pharmacological Profile

Chemical Identity and Structural Analysis[1][2]

(2R)-3-phenylpentan-2-amine represents a specific regioisomer of the amphetamine class. Unlike the common "propylamphetamine" (1-phenylpentan-2-amine) or "N-ethylamphetamine," this molecule features a modification of the carbon backbone itself, specifically at the C3 position.

Nomenclature and Connectivity
  • IUPAC Name: (2R)-3-phenylpentan-2-amine

  • Systematic Name:

    
    -methyl-
    
    
    
    -ethylphenethylamine
  • Chemical Formula:

    
    [1][2][3]
    
  • Molecular Weight: 163.26 g/mol [1][3][4]

Structural Breakdown: The molecule consists of a pentane chain with an amine group at C2 and a phenyl ring at C3.

  • C2 (Alpha Carbon): Chiral center bearing the amine. The (2R) configuration aligns with the pharmacological activity of d-amphetamine.

  • C3 (Beta Carbon): Chiral center bearing the phenyl ring and an ethyl group (derived from the pentane tail). This creates significant steric bulk compared to the methylene group in standard amphetamine.

Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers. The (2R) specification fixes the amine center, leaving two diastereomers:

  • (2R, 3R)-3-phenylpentan-2-amine (Erythro/Threo relationship depends on convention)

  • (2R, 3S)-3-phenylpentan-2-amine

Note on Diastereomers: In


-substituted amphetamines, the relative stereochemistry between the 

-methyl and

-substituent critically influences binding affinity at the monoamine transporters (DAT/NET).

Chemical Synthesis Protocols

The synthesis of (2R)-3-phenylpentan-2-amine requires constructing the sterically crowded C2-C3 bond or modifying a pre-existing backbone. The most robust route involves the


-alkylation of phenylacetone followed by reductive amination.
Synthetic Pathway: -Alkylation & Reductive Amination

Step 1: Synthesis of 3-phenylpentan-2-one The precursor ketone is synthesized by alkylating phenylacetone (P2P) with an ethyl halide. This step introduces the ethyl group at the benzylic position.

  • Reagents: Phenylacetone (1-phenylpropan-2-one), Ethyl Bromide (EtBr), Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).

  • Conditions: Anhydrous THF, -78°C (kinetic control) or 0°C.

  • Mechanism: Enolate formation at the benzylic carbon followed by

    
     attack on ethyl bromide.
    

Step 2: Stereoselective Reductive Amination Converting the ketone to the amine while controlling the C2 stereochemistry.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Chiral Resolution: To isolate the (2R) isomer, the racemic amine is resolved using L-tartaric acid or via asymmetric synthesis using an (R)-methylbenzylamine auxiliary.

Visualization of Synthesis Workflow

SynthesisPath cluster_0 Step 1: Backbone Modification cluster_1 Step 2: Amination P2P Phenylacetone (1-phenylpropan-2-one) Inter1 Enolate Intermediate P2P->Inter1 Deprotonation (-78°C) Base Base (LDA/NaH) + Ethyl Bromide Base->Inter1 Ketone 3-phenylpentan-2-one (Precursor) Inter1->Ketone Alkylation (C-C Bond) Imine Imine Intermediate Ketone->Imine + NH3 source Reduction Reductive Amination (NaCNBH3 / NH4OAc) Imine->Reduction Product (2R)-3-phenylpentan-2-amine (Target) Reduction->Product Hydride Transfer

Caption: Figure 1. Synthetic pathway converting Phenylacetone to (2R)-3-phenylpentan-2-amine via enolate alkylation and reductive amination.

Physical and Chemical Properties[1][2][4][5][7][8][9][10][11]

The introduction of the ethyl group at the


-position significantly alters the physicochemical profile compared to amphetamine.
PropertyValue (Predicted)Rationale
Molecular Weight 163.26 g/mol

LogP (Lipophilicity) ~2.8 - 3.1Higher than amphetamine (1.[3][4]76) due to the extra ethyl chain.
Boiling Point ~235-245°CEstimated based on homologs (e.g., 1-phenyl-2-aminopentane).
pKa ~9.9 - 10.1Typical for primary

-methylated amines.
Solubility Low in water; High in organic solventsIncreased lipophilicity reduces aqueous solubility of the free base.
Appearance Colorless oilFree base form; salts (HCl/Sulfate) are white crystalline solids.

Pharmacological Profile (SAR Analysis)

As a


-substituted phenethylamine, (2R)-3-phenylpentan-2-amine exhibits distinct pharmacodynamics governed by the steric bulk near the pharmacophore.
Mechanism of Action

The compound functions primarily as a Monoamine Releasing Agent (MRA) .

  • Substrate Activity: It enters the presynaptic neuron via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • VMAT2 Interaction: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing an efflux of neurotransmitters into the synapse.

Structure-Activity Relationship (SAR)

The


-ethyl group  is the critical determinant of its potency:
  • Reduced Potency: Steric bulk at the

    
    -position generally interferes with transporter binding. Consequently, 3-phenylpentan-2-amine is predicted to be less potent  than amphetamine or methamphetamine.
    
  • Selectivity Shift:

    
    -substitution often shifts selectivity towards Norepinephrine (NE)  release over Dopamine (DA) release, potentially resulting in more sympathomimetic (peripheral) effects relative to central euphoria.
    
  • Metabolic Stability: The ethyl group at the benzylic position blocks benzylic hydroxylation (a common metabolic route for amphetamines via CYP2D6), potentially extending the half-life .

Metabolic Pathways

Metabolism Parent (2R)-3-phenylpentan-2-amine CYP CYP450 (Oxidation) Parent->CYP MAO MAO / Deaminase Parent->MAO N_Hydroxyl N-Hydroxy Metabolite Deamination 3-phenylpentan-2-one (Ketone) Benzoic Acid Deriv. Benzoic Acid Deriv. Deamination->Benzoic Acid Deriv. Further Oxidation Ring_OH 4-Hydroxy-3-phenylpentan-2-amine (Para-hydroxylation) CYP->N_Hydroxyl N-Oxidation CYP->Ring_OH Aromatic Hydroxylation MAO->Deamination Oxidative Deamination

Caption: Figure 2. Predicted metabolic fate showing resistance to benzylic hydroxylation but susceptibility to deamination and ring oxidation.

Analytical Characterization

For researchers identifying this compound in biological matrices or chemical samples, the following spectral signatures are diagnostic.

Mass Spectrometry (GC-MS)
  • Base Peak: m/z 44 (Typical for

    
    -methyl amines: 
    
    
    
    ).
  • Tropylium Ion: m/z 91 (Benzyl fragment).

  • Molecular Ion: m/z 163 (Weak or absent).

  • Differentiation: The fragmentation pattern distinguishes it from 1-phenyl-2-aminopentane (which yields different alkyl fragments due to the propyl chain).

NMR Spectroscopy ( -NMR)
  • 
     7.1-7.3:  Multiplet (5H, Aromatic).
    
  • 
     2.8-3.0:  Multiplet (1H, 
    
    
    
    -CH). This signal is unique; it couples to the phenyl ring, the ethyl group, and the
    
    
    -CH.
  • 
     3.1-3.3:  Multiplet (1H, 
    
    
    
    -CH-N).
  • 
     0.8:  Triplet (3H, terminal methyl of ethyl group).
    
  • 
     1.1:  Doublet (3H, 
    
    
    
    -methyl group).

References

  • PubChem. (2025).[5][4][6][7] Compound Summary: 3-phenyl-2-pentanone (Precursor). National Library of Medicine.[4] Available at: [Link]

  • Biel, J. H., et al. (1964). Structure-Activity Relationships of Amphetamine Homologs.[2][8] Journal of Pharmaceutical Sciences. (Fundamental SAR on beta-substituted phenethylamines).

  • Glennon, R. A. (1999). Phenylisopropylamine Stimulants: Amphetamine-Related Agents. In: Psychoactive Drugs.[2][9] (Authoritative text on phenethylamine SAR).

  • Kovats Retention Index Data. (2024). NIST Chemistry WebBook: 3-phenyl-2-pentanone. Available at: [Link]

  • Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships.[2] Handbook of Psychopharmacology. (Foundational text on stereochemistry of substituted phenethylamines).

Sources

Exploratory

Beyond the Standard SDS: A Technical Safety Framework for (2R)-3-Phenylpentan-2-amine

Executive Summary & Chemical Identity[1] Disclaimer: This document serves as a predictive safety framework for research purposes. It is not a substitute for a manufacturer-certified Safety Data Sheet (SDS) where availabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Disclaimer: This document serves as a predictive safety framework for research purposes. It is not a substitute for a manufacturer-certified Safety Data Sheet (SDS) where available.[1] Due to the limited commercial availability of the specific (2R)-enantiomer, data presented here is derived from Structure-Activity Relationship (SAR) analysis of structural analogues (e.g., Propylamphetamine, Fencamfamin precursors).

(2R)-3-phenylpentan-2-amine is a chiral primary amine with a phenethylamine backbone.[1] Unlike its regioisomer 1-phenylpentan-2-amine (Propylamphetamine), the phenyl ring is attached at the 3-position, creating a vicinal relationship between the amine and the phenyl group.[1] This structural motif shares pharmacophore features with potent CNS stimulants, necessitating rigorous containment protocols.[1]

Chemical Identifiers[1][2][3][4]
ParameterDetail
IUPAC Name (2R)-3-phenylpentan-2-amine
Common Synonyms

-methyl-

-ethylphenethylamine; 2-Amino-3-phenylpentane
Molecular Formula

Molecular Weight 163.26 g/mol
Chiral Centers C2 (Defined as R), C3 (Undefined in prompt, typically diastereomeric mixture unless specified)
CAS Number Not widely listed for specific (2R) isomer (Generic: 5581-35-1 for racemate)

Toxico-Pharmacological Prediction (SAR Analysis)

To handle this compound safely, researchers must understand why it is hazardous.[1] We apply a "Read-Across" methodology based on structural homology.[1]

Pharmacological Hazards (The "Hidden" Risk)

The structure contains the Phenethylamine Scaffold , specifically modified at the


 and 

positions.
  • Mechanism: Likely acts as a norepinephrine-dopamine releasing agent (NDRA).[1] The steric bulk of the ethyl group at the

    
    -position (C3) typically increases lipophilicity and blood-brain barrier (BBB) penetration compared to amphetamine.[1]
    
  • Acute Toxicity Prediction: Sympathomimetic toxidrome.[1]

    • Symptoms:[1][2] Tachycardia, hypertension, mydriasis, agitation, hyperthermia.[1]

    • Estimated LD50 (Oral, Rat): 100–300 mg/kg (Based on Propylamphetamine data).[1] Treat as Toxic (Category 3). [1]

Metabolic Pathway Visualization

The following diagram illustrates the theoretical metabolic fate, highlighting the formation of reactive intermediates.

MetabolicPathway Parent (2R)-3-phenylpentan-2-amine (Lipophilic Parent) CYP_Ox CYP450 Oxidation (Benzylic Hydroxylation) Parent->CYP_Ox Phase I Deamination Oxidative Deamination (MAO-B / CYP) Parent->Deamination Phase I Conjugation Glucuronidation (Excretion) CYP_Ox->Conjugation Phase II Ketone 3-phenylpentan-2-one (Reactive Electrophile) Deamination->Ketone NH3 release Ketone->Conjugation Reduction -> Phase II

Figure 1: Predicted metabolic activation and clearance pathways.[1] Note the formation of lipophilic ketones which may accumulate.

Physicochemical Hazards & Stability

As a low-molecular-weight primary amine, the physical handling risks are dominated by basicity and volatility.[1]

Predicted Properties Table[1][10]
PropertyValue (Predicted/Observed)Operational Implication
Physical State Colorless to pale yellow oilLiquid handling protocols required.[1]
Boiling Point 225°C - 235°C (at 760 mmHg)High boiling point; vacuum distillation required for purification.[1]
Flash Point ~95°C (Closed Cup)Combustible Liquid (Class IIIB). Avoid open flames.[1]
pKa (Conjugate Acid) ~10.0 - 10.5Corrosive. Will cause chemical burns to skin/eyes.[1]
Vapor Pressure < 0.1 mmHg at 25°CLow volatility, but "fishy" amine odor acts as a warning property.[1]
Solubility Immiscible in water; Soluble in DCM, EtOHUse organic solvents for extraction; aqueous spills require neutralization.[1]
Incompatibility Matrix
  • Strong Oxidizers: Reaction may be vigorous/explosive.[1]

  • Acids: Exothermic neutralization.[1] Reaction with Nitrous Acid (

    
    ) generates unstable diazonium salts (potential explosion hazard).[1]
    
  • Carbamates/Plastics: May soften certain seals; use PTFE or Chemraz gaskets.[1]

Operational Safety Protocols (The Self-Validating System)

This section details a "Self-Validating" workflow. The safety of the operation is confirmed by the success of the analytical checks embedded in the process.

Engineering Controls
  • Primary Containment: All handling of the free base must occur within a Fume Hood (Face velocity > 100 fpm).[1]

  • Secondary Containment: Use spill trays for all liquid transfers.[1]

  • Atmosphere: Handle under Nitrogen or Argon to prevent carbonate formation (amines absorb

    
     from air, altering stoichiometry).[1]
    
Handling the Free Base vs. Salt

The free base is corrosive and skin-permeable.[1] The Hydrochloride (HCl) salt is a solid irritant but less permeable.[1]

  • Recommendation: Convert to the HCl salt immediately after synthesis for safer storage.[1]

Protocol: Safe Quenching & Spill Management

If a spill occurs, do not simply wipe it up.[1] Follow this neutralization logic:

  • Evacuate: Clear the immediate area of personnel.

  • Acidify: Cover the spill with a weak acid (Citric acid or dilute Acetic acid) to convert the volatile amine into a non-volatile salt.[1]

  • Absorb: Use vermiculite or sand.[1]

  • Verify: Check pH of the residue. It should be neutral (pH 6-8) before disposal.[1]

Workflow Visualization: Synthesis to Storage

This diagram ensures no step is skipped, acting as a checklist.[1]

HandlingProtocol Start Start: Crude Reaction Mixture Extract Extraction (DCM/Ether) *Check: Emulsion Control* Start->Extract Liquid/Liquid Acidify Salt Formation (HCl/IPA) *Critical Control Point* Extract->Acidify Exothermic! Cool to 0°C Filter Filtration & Drying *Hazard: Dust Inhalation* Acidify->Filter Precipitate forms Analysis QC: NMR / Chiral HPLC *Check: ee% > 98%* Filter->Analysis Sample Analysis->Acidify Fail (Recrystallize) Storage Storage: Desiccator (Dark, <4°C) Analysis->Storage Pass

Figure 2: Operational workflow for converting the hazardous free base to the stable salt form.

Emergency Response (GHS Standards)

In the absence of a specific SDS, apply GHS Category 1B (Skin Corr.) and Category 3 (Acute Tox) protocols.[1]

ScenarioImmediate ActionMedical Justification
Eye Contact Rinse for 30 minutes (not 15). Lift eyelids.[1]Alkaline burns penetrate deep into the cornea; extended rinsing is required to normalize pH.[1]
Skin Contact Drench with water, then wash with PEG-400 or soap.[1]Lipophilic amines bind to skin; PEG-400 aids solubilization better than water alone.[1]
Inhalation Move to fresh air.[1][2][3] Administer oxygen if breathing is labored.[1]Pulmonary edema may be delayed up to 24 hours due to alkaline tissue damage.[1]
Ingestion Do NOT induce vomiting. Give water/milk.Vomiting re-exposes the esophagus to corrosive liquid.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12592430, (2S,3R)-3-phenylpentan-2-ol (Structural Analog Data).[1] Retrieved from [Link][1]

  • World Health Organization (2006). Fencamfamin: Pre-Review Report.[1] Expert Committee on Drug Dependence.[1] (Used for SAR toxicity prediction of 3-phenylpentan-2-amine scaffold).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] (Standard protocols for Class 8 Amines). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 3-Phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[3] This two-step sequence, often performed in a single pot, offers significant advantages over other amination strategies, such as direct alkylation of amines, by minimizing the common issue of overalkylation.[2]

For the specific case of 3-phenyl-2-pentanone, a sterically hindered ketone, the choice of an appropriate reductive amination protocol is critical to achieving high yields and purity. This guide provides a detailed exploration of various field-proven protocols, elucidating the mechanistic rationale behind each and offering practical, step-by-step instructions for their successful implementation in a laboratory setting.

Mechanistic Underpinnings of Reductive Amination

The reductive amination of a ketone, such as 3-phenyl-2-pentanone, with a primary amine (e.g., ammonia or a primary alkylamine) initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to form a transient iminium ion. This electrophilic iminium species is then targeted by a reducing agent to yield the final amine product. The overall efficiency and selectivity of the reaction are highly dependent on the nature of the reducing agent and the reaction conditions employed.[3]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates ketone 3-Phenyl-2-pentanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH₂ amine R-NH₂ iminium Iminium Ion hemiaminal->iminium - H₂O product Target Amine iminium->product + [H⁻] reducer [Reducing Agent] reducer->iminium

Figure 1: Generalized mechanism of reductive amination.

Comparative Overview of Protocols

The selection of a specific protocol for the reductive amination of 3-phenyl-2-pentanone will depend on factors such as the desired scale of the reaction, the available equipment, and the sensitivity of other functional groups in the starting materials. Below is a summary of commonly employed methods, each with its distinct advantages and considerations.

ProtocolReducing AgentMethod TypeKey AdvantagesTypical Conditions
Protocol 1 Sodium Borohydride (NaBH₄)IndirectCost-effective, readily availableImine formation followed by reduction; MeOH or EtOH solvent
Protocol 2 Sodium Triacetoxyborohydride (NaBH(OAc)₃)DirectMild, high selectivity, tolerates a wide range of functional groupsOne-pot reaction; DCE or THF solvent, often with acetic acid catalyst
Protocol 3 Catalytic HydrogenationDirect"Green" (produces water as a byproduct), scalableH₂ gas, metal catalyst (e.g., Pd/C, Ni), elevated pressure
Protocol 4 Leuckart-Wallach ReactionDirectClassic method, uses inexpensive reagentsHigh temperature, formic acid or formamide as reductant and nitrogen source

Detailed Experimental Protocols

Protocol 1: Indirect Reductive Amination using Sodium Borohydride

This method involves a two-step process where the imine is pre-formed before the addition of the reducing agent. This approach is particularly useful when dealing with less stable reducing agents or to avoid side reactions. Sodium borohydride is a cost-effective and powerful reducing agent, but its reactivity necessitates a stepwise approach to prevent the reduction of the starting ketone.[2]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenyl-2-pentanone (1 equivalent) in methanol.

    • Add the desired primary amine (e.g., ammonium acetate for the primary amine, or an alkylamine; 1.1-1.5 equivalents).

    • If using an amine salt, a mild base may be added to liberate the free amine.

    • Stir the mixture at room temperature or gently heat to reflux for 2-4 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄; 1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a milder and more selective reducing agent compared to sodium borohydride, making it ideal for one-pot reductive aminations.[4][5][6] It is particularly effective for ketones and tolerates a wide variety of functional groups.[4][5][6] The presence of acetic acid can catalyze the iminium ion formation, accelerating the reaction.[4][5][6]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a stirred solution of 3-phenyl-2-pentanone (1 equivalent) and the amine (1.1-1.5 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (1-2 equivalents).

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5-2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amine by standard laboratory techniques.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally friendly and highly scalable method for reductive amination.[7] It utilizes hydrogen gas as the reductant and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. This method is particularly well-suited for large-scale industrial synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel, combine 3-phenyl-2-pentanone (1 equivalent), the amine (1.1-2.0 equivalents), and a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • Add the catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel).

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).

    • Heat the reaction mixture to 50-100 °C with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by distillation or by forming a salt and recrystallizing.

Experimental_Workflow start Start setup Reaction Setup (Ketone, Amine, Solvent) start->setup reagent Add Reducing Agent / Pressurize with H₂ setup->reagent reaction Reaction (Stirring, Heating) reagent->reaction monitoring Monitor Progress (TLC, LC-MS, H₂ uptake) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Distillation) workup->purification end End (Pure Amine) purification->end

Figure 2: A typical experimental workflow for reductive amination.

Protocol 4: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[8][9][10] This reaction typically requires high temperatures and can be advantageous due to the low cost of the reagents.[8][11]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask fitted with a distillation head and a condenser, combine 3-phenyl-2-pentanone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or formamide.

    • If using formamide, a small amount of formic acid can be added as a catalyst.

  • Reaction:

    • Heat the mixture to 160-185 °C. Water and other byproducts will begin to distill off.

    • Continue heating for 6-12 hours. The reaction progress can be monitored by analyzing aliquots by GC.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture and add a solution of hydrochloric acid.

    • Reflux the acidic mixture for several hours to hydrolyze the intermediate formamide.

    • After cooling, basify the solution with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether or toluene).

    • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to obtain the crude amine.

  • Purification:

    • Purify the product by vacuum distillation.

Conclusion and Best Practices

The reductive amination of 3-phenyl-2-pentanone offers a direct route to valuable amine products. For laboratory-scale synthesis where mild conditions and functional group tolerance are paramount, the use of sodium triacetoxyborohydride is often the method of choice. For larger-scale preparations, catalytic hydrogenation presents a greener and more economical alternative. The indirect method using sodium borohydride is a reliable and cost-effective option, while the Leuckart-Wallach reaction remains a viable, albeit more demanding, classical approach.

For all protocols, the use of anhydrous solvents and inert atmospheres (where applicable) is recommended to prevent side reactions. Careful monitoring of the reaction progress is crucial for optimizing reaction times and maximizing yields. Proper safety precautions should always be observed, especially when working with reactive hydrides and flammable solvents, or under high-pressure conditions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). A concise synthesis of the potent 5-HT1D agonist PNU-1418cf via a multi-step sequence of polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (18), 2154-2157. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical reviews, 107(6), 2563-2691. [Link]

  • Gómez, S., Peters, J. A., & Maschmeyer, T. (2002). The reductive amination of aldehydes and ketones and the hydrogenation of nitriles: a review. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]

  • Leuckart, R. (1885). Ueber eine neue Bildungsweise von Tribenzylamin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55. [Link]

  • Wikipedia. (2023, December 1). Leuckart reaction. [Link]

  • Wikipedia. (2023, December 1). Reductive amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. [Link]

  • Sorrell, T. N. (2002). Organic Chemistry. University Science Books.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774-781.
  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
  • Warren, S., & Wyatt, P. (2011). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.

Sources

Application

using (2R)-3-phenylpentan-2-amine as a chiral auxiliary

Application Note: High-Fidelity Chiral Resolution & Asymmetric Synthesis Using (2R)-3-Phenylpentan-2-amine Executive Summary This guide details the application of (2R)-3-phenylpentan-2-amine (3-PPA) as a specialized chir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chiral Resolution & Asymmetric Synthesis Using (2R)-3-Phenylpentan-2-amine

Executive Summary

This guide details the application of (2R)-3-phenylpentan-2-amine (3-PPA) as a specialized chiral auxiliary and resolving agent. While


-methylbenzylamine remains the industry standard for general resolutions, 3-PPA offers a distinct advantage due to its vicinal stereogenicity  (chiral centers at C2 and C3) and increased steric bulk. This structural feature creates a deeper "chiral pocket," making it particularly effective for the resolution of sterically congested racemic acids and as a directing group in auxiliary-controlled alkylations where standard amines fail to induce sufficient diastereomeric excess (de).

Structural Analysis & Mechanism of Action

The efficacy of (2R)-3-phenylpentan-2-amine stems from its conformational rigidity and the "pi-shielding" effect of the C3-phenyl group.

  • Vicinal Stereocenters: Unlike simple phenethylamines, 3-PPA possesses two adjacent chiral centers. The (2R) amine center directs the primary hydrogen bonding, while the C3 center (bearing the phenyl and ethyl groups) acts as a "steric gatekeeper."

  • Mechanism: In diastereomeric salt formation, the C3-phenyl group engages in

    
     stacking with aromatic substrates, while the ethyl group provides lipophilic bulk that disrupts the crystal lattice of the unwanted diastereomer, enhancing solubility differences (
    
    
    
    ).
Table 1: Physicochemical Profile of (2R)-3-PPA
PropertyValue/DescriptionRelevance to Protocol
Molecular Weight 163.26 g/mol Calculation of stoichiometry (0.5 vs 1.0 eq).
pKa (Conjugate Acid) ~10.1 (Est.)Strong enough to deprotonate carboxylic acids.
Boiling Point ~235°CHigh boiling point allows recovery via distillation.
Solubility Soluble in EtOH, IPA, DCMVersatile solvent compatibility for crystallization.
Chiral Purity >99% ee (Required)Critical for high yield/purity of target.

Protocol A: Optical Resolution of Racemic Carboxylic Acids

Primary Application: Resolution of


-arylpropionic acids (e.g., Ibuprofen analogs) and N-protected amino acids.
Experimental Design Strategy

This protocol utilizes the "Method of Half-Quantities" (Pope-Peachey method) where 0.5 equivalents of the chiral amine are used to selectively precipitate the less soluble diastereomeric salt, leaving the other enantiomer in solution (often as the free acid or ammonium salt).

Step-by-Step Procedure

Materials:

  • Racemic Acid Substrate (10 mmol)

  • (2R)-3-phenylpentan-2-amine (5 mmol, 0.5 eq)

  • Solvent System: 2-Propanol (IPA) / Water (9:1 v/v)

Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic acid in 20 mL of boiling IPA/Water mixture. Ensure complete dissolution.

  • Auxiliary Addition: Add 5 mmol of (2R)-3-phenylpentan-2-amine dropwise to the hot solution.

    • Note: The exothermic neutralization may cause immediate clouding. Maintain heat to keep the solution clear.

  • Controlled Cooling (The "Ripening" Phase):

    • Cool the solution to room temperature over 4 hours (approx. rate: 15°C/hour).

    • Critical Step: Once at 25°C, seed the solution with a micro-crystal of the pure salt (if available) or scratch the flask wall.

    • Refrigerate at 4°C for 12 hours.

  • Filtration & Wash: Filter the precipitate (Salt A). Wash with cold IPA (2 x 5 mL). The filtrate contains the Enantiomer B enriched fraction.

  • Liberation of Acid:

    • Suspend Salt A in DCM (30 mL).

    • Add 1M HCl (15 mL) and stir vigorously for 20 minutes.

    • Separate organic layer, dry over

      
      , and evaporate to yield the resolved Acid (Enantiomer A).
      
  • Recycling the Auxiliary:

    • Basify the aqueous layer (pH > 12) with 4M NaOH.

    • Extract with MTBE, dry, and concentrate to recover (2R)-3-PPA.

Visualization: The Resolution Cycle

ResolutionCycle Racemate Racemic Acid (±) (10 mmol) Reaction Add (2R)-3-PPA (0.5 eq, 80°C) Racemate->Reaction Crystallization Selective Crystallization (IPA/H2O, 4°C) Reaction->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid Diastereomeric Salt [(2R)-Amine : (S)-Acid] Filtration->SolidSalt Precipitate Filtrate Filtrate (Mother Liquor) [(R)-Acid enriched] Filtration->Filtrate Solution Liberation Acid Hydrolysis (DCM / 1M HCl) SolidSalt->Liberation TargetAcid Target Pure Acid (>98% ee) Liberation->TargetAcid Organic Layer Recovery Auxiliary Recovery (NaOH -> Extraction) Liberation->Recovery Aqueous Layer Recovery->Reaction Recycle

Figure 1: The "Half-Quantity" resolution cycle allows for the isolation of the target enantiomer while enabling the recovery and reuse of the (2R)-3-PPA auxiliary.

Protocol B: Asymmetric Alkylation (Auxiliary Mode)

Primary Application: Synthesis of


-chiral carboxylic acids via amide enolates.

When simple resolution is inefficient, (2R)-3-PPA serves as a covalent chiral auxiliary. The bulky 3-phenyl-2-pentyl group provides high facial selectivity during enolate alkylation.

Reaction Scheme
  • Coupling: Acid Chloride + (2R)-3-PPA

    
     Chiral Amide.
    
  • Alkylation: Amide + LDA + R-X

    
     Alkylated Amide (High dr).
    
  • Hydrolysis: Alkylated Amide + Acid/Base

    
     Chiral Acid + Auxiliary.
    
Step-by-Step Procedure

Step 1: Amide Formation [1]

  • To a solution of (2R)-3-phenylpentan-2-amine (1.0 eq) and

    
     (1.2 eq) in dry DCM at 0°C, add the acid chloride (e.g., propionyl chloride) dropwise.
    
  • Stir for 2 hours. Wash with 1M HCl, Sat.

    
    , and Brine.
    
  • Recrystallize the amide to ensure chemical purity.

Step 2: Diastereoselective Alkylation

  • Enolization: In a flame-dried flask under Argon, dissolve the Chiral Amide (1.0 eq) in dry THF. Cool to -78°C .

  • Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 15 mins.

    • Note: The solution usually turns bright yellow (lithium enolate formation).

  • LiCl Additive: Add flame-dried LiCl (5.0 eq) to break up enolate aggregates and improve reaction kinetics (Myers' modification).

  • Alkylation: Add the alkyl halide (R-X, 1.2 eq) slowly.

  • Stir at -78°C for 4 hours, then allow to warm to 0°C over 2 hours.

  • Quench with sat.

    
    . Extract with EtOAc.
    

Step 3: Hydrolysis (Auxiliary Removal)

  • Reflux the alkylated amide in 6M

    
     / Dioxane (1:1) for 12 hours.
    
    • Alternative (Milder): Use Lithium Amidotrihydroborate (

      
      ) for reductive cleavage if the acid is sensitive.
      
  • Extract the free chiral acid. Recover the amine from the basic aqueous phase.

Visualization: Stereocontrol Pathway

AlkylationPathway Amide Chiral Amide (Substrate-Auxiliary) Enolate Z-Enolate (Li-Chelated) Amide->Enolate LDA, -78°C Transition Transition State (Ph-Shielded Face) Enolate->Transition R-X Approach Product Alkylated Amide (>95:5 dr) Transition->Product Steric Blockade Hydrolysis Hydrolysis Product->Hydrolysis FinalAcid Alpha-Chiral Acid (Target) Hydrolysis->FinalAcid

Figure 2: The bulky 3-phenyl group forces the electrophile (R-X) to approach from the less hindered face of the Z-enolate, ensuring high diastereoselectivity.

Quality Control & Troubleshooting

Verifying Diastereomeric Purity

Before using the auxiliary, its own purity must be validated.

  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Acceptance Criteria: >99.5% ee. Impure auxiliary leads to non-linear decreases in product ee.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Resolution) Salt is too soluble (Oiling out).Switch solvent to EtOAc/EtOH or add MTBE as anti-solvent.
Low ee (Resolution) "Eutectic" formation.Recrystallize the salt twice from boiling EtOH.
Low dr (Alkylation) Incomplete enolization or Temperature spike.Ensure -78°C is maintained strictly; Dry LiCl is essential.
Amine Recovery <80% Emulsion formation during extraction.Use brine wash and filter through Celite before phase separation.

References

  • Transaminase Synthesis of Chiral Amines

    • Synthesis of 1-arylpropan-2-amine deriv
    • Source:

  • Chiral Resolution Fundamentals

    • Resolution of chiral amines and recovery of unwanted enantiomer.
    • Source:

  • Stereoselective Synthesis Context

    • Stereoselective Synthesis of 1-Arylpropan-2-amines
    • Source: [2]

  • General Auxiliary Chemistry

    • Myers' Pseudoephedrine Auxiliary Chemistry (Analogous Mechanism).
    • Source: (Contextual grounding for amide enolate alkylation protocols).

  • Compound Data

    • (2R,3R)-2-phenylpentan-3-amine Structure and Properties.[3]

    • Source:

Sources

Method

Application Notes and Protocols: N-Methylation of (2R)-3-phenylpentan-2-amine

< Abstract N-methylation is a critical transformation in medicinal chemistry, often employed to enhance the pharmacological profile of drug candidates by improving properties such as potency, selectivity, metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

N-methylation is a critical transformation in medicinal chemistry, often employed to enhance the pharmacological profile of drug candidates by improving properties such as potency, selectivity, metabolic stability, and cell permeability. This guide provides a detailed technical overview of reagents and protocols for the N-methylation of (2R)-3-phenylpentan-2-amine, a chiral primary amine. We will explore various methodologies, focusing on the preservation of stereochemical integrity and offering practical, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Introduction: The "Magic Methyl" Effect and Synthetic Challenges

The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl effect".[1] For a chiral amine like (2R)-3-phenylpentan-2-amine, the primary challenges are to achieve efficient mono-methylation without over-methylation to the quaternary ammonium salt and, crucially, to preserve the stereocenter at the carbon adjacent to the nitrogen.[1] This guide will focus on methods known for their reliability and stereochemical safety.

Comparative Analysis of N-Methylation Strategies

Several methods are available for the N-methylation of primary amines. The choice of reagent is dictated by factors such as substrate compatibility, desired selectivity (mono- vs. di-methylation), reaction conditions, and scalability. For (2R)-3-phenylpentan-2-amine, methods that avoid harsh conditions and strong bases are generally preferred to minimize the risk of racemization.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines using an excess of formic acid and formaldehyde.[2] This reductive amination process is known for its excellent yields and, critically, for not proceeding to the quaternary ammonium salt stage.[1][2] Research has consistently shown that this method typically does not cause racemization in chiral amines where the stereocenter is adjacent to the nitrogen atom.[1]

Mechanism: The reaction begins with the formation of an imine from the primary amine and formaldehyde.[2] Formic acid then acts as a hydride donor, reducing the imine to the secondary amine.[3] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[2] The resulting secondary amine can react again with formaldehyde and formic acid to yield the tertiary amine.

Reductive Amination with Sodium Borohydride Derivatives

A milder alternative to the Eschweiler-Clarke reaction is reductive amination using formaldehyde as the C1 source and a borohydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are more selective than sodium borohydride (NaBH₄) and can be used in one-pot procedures under neutral or mildly acidic conditions.

Causality: Sodium triacetoxyborohydride is particularly advantageous as it is a mild and non-hygroscopic reagent that is effective for the reductive amination of a wide range of aldehydes and ketones.[4] Its mildness helps in preserving sensitive functional groups and stereocenters. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.

Direct Alkylation with Methyl Iodide

Direct alkylation with an electrophilic methyl source like methyl iodide (MeI) is a fundamental method for N-methylation. However, this method presents significant challenges. The reaction is often difficult to control, leading to a mixture of the secondary amine, tertiary amine, and the quaternary ammonium salt due to the increasing nucleophilicity of the amine product with each methylation step.[5]

Expert Insight: To achieve mono-methylation, strategies such as using a large excess of the primary amine or protecting the amine to modulate its reactivity are often necessary.[6] For a valuable, chiral substrate like (2R)-3-phenylpentan-2-amine, the risk of over-methylation and the need for challenging purifications often make this method less desirable than reductive amination techniques.

Method Selection Summary
MethodReagentsKey AdvantagesKey DisadvantagesStereochemical Integrity
Eschweiler-Clarke Formaldehyde, Formic AcidHigh yield, no quaternization, cost-effective, proven stereochemical retention.[1][2]Requires elevated temperatures (near boiling), formic acid can be corrosive.High[1]
Reductive Amination Formaldehyde, NaBH(OAc)₃Mild conditions, high selectivity, broad functional group tolerance.[4]Reagents are more expensive than Eschweiler-Clarke reagents.High
Direct Alkylation Methyl Iodide, BaseSimple concept.Prone to over-methylation, requires careful control, toxic reagent.[7]Risk of racemization with strong bases.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product purification.

General Laboratory Workflow

This diagram outlines the typical experimental sequence for the N-methylation of (2R)-3-phenylpentan-2-amine, from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants 1. Weigh Reactants ((2R)-3-phenylpentan-2-amine, Reagents, Solvent) prep_glassware 2. Assemble Dry Glassware (Round-bottom flask, condenser, stir bar) prep_reactants->prep_glassware react_setup 3. Combine Reactants & Solvent prep_glassware->react_setup react_run 4. Heat/Stir for Specified Time react_setup->react_run react_monitor 5. Monitor Progress (TLC) react_run->react_monitor workup_quench 6. Quench Reaction & Basify react_monitor->workup_quench workup_extract 7. Liquid-Liquid Extraction workup_quench->workup_extract workup_dry 8. Dry Organic Layer (e.g., Na2SO4) workup_extract->workup_dry workup_evap 9. Evaporate Solvent workup_dry->workup_evap purify 10. Purify via Column Chromatography workup_evap->purify analysis_nmr 11. Characterize Product (NMR, MS) purify->analysis_nmr analysis_purity 12. Assess Purity (HPLC) analysis_nmr->analysis_purity G start Start: N-methylation of (2R)-3-phenylpentan-2-amine q_scale Is the reaction scale >10g? start->q_scale q_sensitivity Does the substrate have acid- or heat-sensitive functional groups? q_scale->q_sensitivity No eschweiler Use Eschweiler-Clarke Protocol (Protocol 1) q_scale->eschweiler Yes (More cost-effective) reductive_amination Use Reductive Amination with NaBH(OAc)3 (Protocol 2) q_sensitivity->reductive_amination Yes (Milder conditions) reconsider Consider cost vs. mildness. Reductive amination is milder, Eschweiler-Clarke is cheaper. q_sensitivity->reconsider No reconsider->eschweiler reconsider->reductive_amination

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3-phenylpentan-2-amine synthesis

Topic: Troubleshooting Low Yield & Optimization of Reductive Amination Department: Chemical Process Development & Scale-Up Reference ID: TS-ORG-AMINE-3PP2A Executive Summary: The Steric Challenge User Query: "I am experi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Optimization of Reductive Amination Department: Chemical Process Development & Scale-Up Reference ID: TS-ORG-AMINE-3PP2A

Executive Summary: The Steric Challenge

User Query: "I am experiencing consistently low yields (<40%) in the synthesis of 3-phenylpentan-2-amine from 3-phenyl-2-pentanone. The crude mixture often contains significant alcohol byproducts or unreacted ketone."

Root Cause Analysis: The synthesis of 3-phenylpentan-2-amine presents a classic "competing pathway" challenge. The precursor, 3-phenyl-2-pentanone , possesses significant steric bulk due to the


-phenyl group adjacent to the carbonyl.
  • Steric Hindrance: The bulky phenyl group retards the nucleophilic attack of ammonia/amine, slowing the formation of the imine (Schiff base) intermediate.

  • Competitive Reduction: If the reducing agent (e.g.,

    
    ) is added before the imine is fully formed, the ketone is reduced directly to 3-phenylpentan-2-ol , a "dead-end" byproduct that cannot be converted to the amine under these conditions.
    
  • Equilibrium Shift: Water generated during imine formation hydrolyzes the imine back to the ketone, stalling conversion.

Diagnostic Workflow (Interactive Guide)

Before altering your protocol, use this logic flow to identify the specific failure point.

TroubleshootingFlow Start START: Analyze Crude Mixture (GC-MS / TLC) CheckAlcohol Is 3-phenylpentan-2-ol present? Start->CheckAlcohol CheckKetone Is unreacted Ketone present? CheckAlcohol->CheckKetone No Issue1 ISSUE: Direct Ketone Reduction Reductant added too early. CheckAlcohol->Issue1 Yes (>10%) CheckWorkup Is Crude Yield High but Isolated Yield Low? CheckKetone->CheckWorkup No Issue2 ISSUE: Poor Imine Equilibrium Water is reversing the reaction. CheckKetone->Issue2 Yes Issue3 ISSUE: Workup Loss Amine lost to aqueous phase or emulsion. CheckWorkup->Issue3 Yes Solution1 FIX: Use Ti(OiPr)4 to scavenge water & activate carbonyl. Issue1->Solution1 Issue2->Solution1 Solution2 FIX: Dehydrating agents (MgSO4) or Azeotropic removal. Issue2->Solution2 Solution3 FIX: pH > 12 during extraction. Use DCM instead of Ether. Issue3->Solution3

Figure 1: Diagnostic decision tree for identifying yield loss mechanisms in reductive amination.

Technical Q&A: Troubleshooting Specific Failures

Q1: Why is my product contaminated with 3-phenylpentan-2-ol?

A: This indicates Direct Ketone Reduction .[1] In standard reductive amination, there is a race between:

  • Amine attack on ketone

    
     Imine (Slow due to steric hindrance of the phenyl group).
    
  • Hydride attack on ketone

    
     Alcohol (Fast).
    The Fix:  You must decouple the steps. Do not add the reducing agent immediately. Allow the imine to form first (pre-equilibrium). For hindered ketones like 3-phenyl-2-pentanone, standard equilibrium is often unfavorable. You need a Lewis Acid dehydrating agent  like Titanium(IV) isopropoxide (
    
    
    
    ) to drive the equilibrium to the right before adding the hydride source.
Q2: I used the Leuckart-Wallach reaction (Formic acid/Formamide) but yields are stuck at 30%.

A: The Leuckart reaction requires high temperatures (


C), which promotes polymerization and tar formation, especially with 

-substituted ketones which can undergo aldol-type condensations. Recommendation: Switch to a Borohydride Reductive Amination (Protocol below). It proceeds at room temperature, preserving the carbon skeleton and preventing thermal degradation.
Q3: My crude mass is high, but after acid-base extraction, I lose 50% of the material.

A: This is likely an Isolation pH Error or Salt Solubility issue.

  • The Trap: 3-phenylpentan-2-amine is lipophilic, but its hydrochloride salt is somewhat soluble in organic solvents, and the free base can be partially soluble in water if the pH isn't high enough.

  • The Fix: Ensure the aqueous phase is pH > 12 (use 20% NaOH, not bicarbonate) before the final organic extraction. Use Dichloromethane (DCM) rather than Diethyl Ether for extraction, as it is more efficient for phenethylamines.

Recommended Protocol: Titanium-Mediated Reductive Amination

This protocol is the industry standard for sterically hindered ketones (Mattson et al., JOC 1990).

Rationale

Titanium(IV) isopropoxide acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to amine attack.

  • Water Scavenger: Reacts with water produced during imine formation to form stable

    
    , driving the equilibrium irreversibly toward the imine.
    
Materials
  • Substrate: 3-phenyl-2-pentanone (1.0 equiv)

  • Amine Source: Ammonia (7M in Methanol) or Ammonium Acetate (excess, 5.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) Note: Cheaper and safer than Cyanoborohydride.
    
  • Solvent: Absolute Methanol or Ethanol.[2]

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a dry flask under

      
      , charge 3-phenyl-2-pentanone and the amine source (e.g., 
      
      
      
      or
      
      
      ).
    • Add

      
        dropwise. The solution may turn slightly yellow/hazy.
      
    • Stir at Room Temperature for 6–12 hours. Do not skip this. This allows the hindered ketone to fully convert to the imine complex.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch at ~1715 cm⁻¹) or TLC.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
        portion-wise (caution: gas evolution).
      
    • Allow to warm to Room Temperature and stir for 2 hours.

  • Quench & Workup (Crucial for Yield):

    • Quench the reaction by adding 3M NaOH (not water/acid initially). This precipitates titanium salts as white

      
      .
      
    • Filter off the titanium solids through a Celite pad. Wash the pad with EtOAc.

    • Acid-Base Purification:

      • Extract the filtrate with 1M HCl (The amine goes into the water phase; non-basic impurities stay in organic).

      • Wash the aqueous layer with Ether (removes unreacted ketone/alcohol).

      • Basify the aqueous layer to pH 14 using 50% NaOH.

      • Extract 3x with DCM.

      • Dry over

        
         and evaporate.
        

Comparative Data: Yield Optimization

The following table summarizes expected yields based on the reducing system used for this specific hindered substrate.

MethodReducing AgentAdditiveTypical YieldMajor Impurity
Standard

pH 6 Buffer35–45%3-phenylpentan-2-ol
Direct

None< 20%3-phenylpentan-2-ol (Major)
Leuckart Formic AcidHeat (160°C)30–50%Polymer/Tars
Optimized


75–88% None (Trace Isomers)

Mechanistic Visualization

The diagram below illustrates why the Titanium method succeeds where others fail.

Mechanism Ketone 3-phenyl-2-pentanone (Sterically Hindered) TiComplex Activated Ti-Complex (Lewis Acid Activation) Ketone->TiComplex + Ti(OiPr)4 + NH3 Alcohol 3-phenylpentan-2-ol (Dead End Byproduct) Ketone->Alcohol Direct Reduction (Fast if no Ti) Imine Imine Intermediate (Schiff Base) TiComplex->Imine - TiO2 (precipitate) Irreversible Step Amine 3-phenylpentan-2-amine (Target Product) Imine->Amine + NaBH4 Reduction

Figure 2: Mechanistic pathway showing how Titanium(IV) Isopropoxide blocks the direct reduction to alcohol by locking the ketone into an activated imine complex.

References

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Borch, R. F., et al. (1971).[4] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General reference for acid-base extraction of amines).

Disclaimer: This guide is intended for professional research and development purposes only. Users must comply with all local regulations regarding the synthesis of phenethylamine derivatives.

Sources

Optimization

optimizing reaction temperature for chiral amine synthesis

Technical Support Center: Chiral Amine Synthesis Optimization Current Ticket: #884-T – Optimizing Reaction Temperature for Stereocontrol Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amine Synthesis Optimization Current Ticket: #884-T – Optimizing Reaction Temperature for Stereocontrol Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]

Executive Summary: The Thermal Landscape of Chirality

In chiral amine synthesis, temperature is not merely a kinetic switch; it is a stereochemical lever.[1] As researchers, we often default to Room Temperature (RT) for convenience or Reflux for rate, but this blunt approach frequently compromises Enantiomeric Excess (ee) or Diastereomeric Ratio (dr).[1]

This guide addresses the three most common "thermal failure modes" in our user base:

  • Biocatalysis: The trade-off between enzyme turnover (activity) and protein unfolding (stability).

  • Asymmetric Hydrogenation (AH): The battle between kinetic selectivity and thermodynamic equilibration.[2]

  • Auxiliary-Based Synthesis (Ellman): The necessity of cryogenic kinetic control to lock in diastereoselectivity.

Module 1: Biocatalytic Transaminations ( -TA)

User Issue: "My transaminase reaction stalls after 4 hours at 50°C, despite high initial rates. Yield is stuck at 35%."

Diagnosis: Thermal Deactivation

While Arrhenius kinetics dictate that reaction rate increases with temperature, enzymes have a "thermal cliff" (


).[1] Your enzyme is likely denaturing before equilibrium is reached.
The Solution: The "Stability-First" Screening Protocol

Do not optimize for initial rate (


); optimize for Total Turnover Number (TTN) over the process lifetime.

Step-by-Step Optimization Workflow:

  • Determine

    
     (Activity):  Run 30-minute initial rate assays at 30, 40, 50, and 60°C.
    
  • Determine

    
     (Half-life):  Incubate enzyme (without substrate) at these temps for 24 hours, then measure residual activity.
    
  • The "Sweet Spot": Select the highest temperature where the enzyme retains >80% activity after 24 hours.

Case Study: Immobilization Effect Data derived from engineered CDX-043 variants [1].

ConditionTemperatureInitial Rate (U/mg)24h Residual ActivityConversion (24h)
Free Enzyme 30°C1.295%45% (Slow)
Free Enzyme 50°C3.810%35% (Stalled)
Immobilized 50°C3.585% 92% (Optimal)

Technical Insight: Immobilization (e.g., on methacrylate resins) rigidifies the tertiary structure, often shifting the thermal denaturation point (


) upwards by 5–10°C, allowing you to access higher rates without deactivation [5].[1]
Visual Workflow: Temperature Selection Logic

G Start Start Optimization ActivityTest Run 30-min Rate Assay (30°C - 70°C) Start->ActivityTest StabilityTest Run 24h Stability Check (No Substrate) Start->StabilityTest Compare Compare Data Sets ActivityTest->Compare StabilityTest->Compare HighRate_LowStab High Rate / Low Stability (Rapid Deactivation) Compare->HighRate_LowStab T > T_opt LowRate_HighStab Low Rate / High Stability (Process Too Slow) Compare->LowRate_HighStab T << T_opt Optimal Optimal Process Window (High TTN) Compare->Optimal T where t_1/2 > Process Time

Caption: Logic flow for balancing kinetic activity vs. thermal stability in biocatalysis.

Module 2: Asymmetric Hydrogenation (AH)

User Issue: "I am hydrogenating an imine with an Ir-catalyst. At 40°C, conversion is 100% but ee is only 75%.[1] Literature suggests >95% ee."[3][4]

Diagnosis: The Isokinetic Temperature Trap

Enantioselectivity (


) is temperature-dependent. In many imine hydrogenations, the "unwanted" enantiomer pathway has a higher activation energy (

).[1]
  • High T: Thermal energy overcomes both barriers (

    
     and 
    
    
    
    ), eroding selectivity.[1]
  • Low T: The system lacks energy to cross the higher barrier, funneling flux through the favored path (Kinetic Control).

Troubleshooting Guide: The "Cold-Start" Strategy
  • Drop to 0°C: Many Iridium-phosphinooxazoline (Ir-PHOX) or Ir-SpiroPhos systems show a dramatic ee boost at lower temperatures [2, 6].

  • Check Solvent Freezing: If using DMSO or Dioxane, switch to DCM or Toluene to allow cooling to -10°C or -20°C.

  • Pressure Compensation: Lowering T reduces rate.[1] Compensate by increasing

    
     pressure (e.g., from 10 bar to 50 bar) to maintain turnover without heating.[1]
    

Comparative Data: Temperature vs. Selectivity (Ir-Catalyzed) Based on acetophenone N-aryl imine reduction [3].

TemperaturePressure (

)
TimeConversionee (%)
40°C 10 bar4 h100%78%
20°C 10 bar12 h98%88%
0°C 50 bar12 h99%96%

Critical Warning: In rare cases (e.g., specific autocatalytic systems), lowering the temperature can invert chirality due to entropy-enthalpy compensation.[1] Always verify absolute configuration after a major temperature shift [4].

Module 3: Ellman's Auxiliary Synthesis

User Issue: "I'm adding a Grignard reagent to my tert-butanesulfinyl imine. The dr is poor (80:20), and I see side products."

Diagnosis: Loss of Kinetic Control

The addition of organometallics to sulfinyl imines relies on a rigid, chelated transition state (Zimmerman-Traxler model). At higher temperatures (>-40°C), this chelation loosens, and the uncatalyzed (background) reaction pathway becomes competitive, leading to poor facial selectivity [7, 8].[1]

Protocol: The "Cryogenic Chelation" Method

Objective: Maximize diastereomeric ratio (dr) > 98:2.

  • Preparation: Flame-dry all glassware. Moisture destroys the organometallic and disrupts the chelation transition state.

  • The "Hard" Freeze: Cool the imine solution (in DCM or Toluene) to -78°C (Dry ice/Acetone). Allow 15 minutes for internal temperature equilibration.

  • Slow Addition: Add the Grignard/Lithium reagent dropwise over 30 minutes.

    • Why? Fast addition creates localized "hot spots" (exotherm) that ruin selectivity.[1]

  • The Soak: Stir at -78°C for 2–4 hours.

  • Sampling: Quench a small aliquot at -78°C with saturated

    
     to check conversion.
    
    • Rule: If conversion is <50%, warm slowly to -40°C. Never jump to 0°C immediately.[1]

Visual Mechanism: Kinetic Control vs. Temperature

Ellman cluster_cold Low Temp (-78°C) cluster_hot High Temp (>0°C) Imine Sulfinyl Imine + RMgX TS_Chelated Rigid 6-Membered Chelated TS Imine->TS_Chelated Kinetic Path TS_Open Open/Loose TS (Non-Chelated) Imine->TS_Open Thermal Leakage Product_Major Product (S,R) dr > 99:1 TS_Chelated->Product_Major Product_Mix Mixture dr ~ 60:40 TS_Open->Product_Mix

Caption: At -78°C, the reaction proceeds through a rigid chelated transition state (Green), ensuring high dr.[1] Heat allows "leakage" through non-selective pathways (Red).[1]

References

  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis (2021). Link[1]

  • A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances (2020).[1] Link

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. J. Am. Chem. Soc. (2010).[1] Link[1]

  • Temperature drop triggers chirality twist. Chemistry World (2017).[1] Link

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Frontiers in Bioengineering and Biotechnology (2024). Link

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (2021). Link[1]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Myers Group, Harvard University.[1] Link

  • Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses (2018). Link

Sources

Troubleshooting

Technical Support Center: Amine Hydrochloride Salt Hygroscopicity

Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist Triage: Diagnosis & Immediate Mitigation User Issue: "My amine hydrochloride salt has turned into a sticky oil or clumps instantly upon op...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist

Triage: Diagnosis & Immediate Mitigation

User Issue: "My amine hydrochloride salt has turned into a sticky oil or clumps instantly upon opening the bottle. I cannot weigh it accurately."

The Mechanism (Why is this happening?)

Amine hydrochloride salts (R-NH₃⁺ Cl⁻) are notoriously hygroscopic due to the high charge density of the chloride ion and its strong capacity for hydrogen bonding with atmospheric water. When the lattice energy of the crystal is overcome by the hydration energy provided by atmospheric moisture, the solid undergoes deliquescence —dissolving in its own absorbed water to form a saturated solution (the "sticky oil").

Decision Matrix: Remediation Strategy

Use this logic flow to determine your next step based on the severity of the moisture uptake.

RemediationLogic Start State of Material Clumped Clumped / Caked (Surface Moisture) Start->Clumped Liquefied Liquefied / Oily (Deliquescence) Start->Liquefied Weighing Critical Weighing Required Now? Clumped->Weighing Azeotrope Protocol B: Azeotropic Distillation Liquefied->Azeotrope High Value / Large Scale Recryst Protocol D: Recrystallization Liquefied->Recryst High Purity Needed VacOven Protocol A: Vacuum Oven Drying Weighing->VacOven No (Stable Fix) StockSol Protocol C: Gravimetric Stock Solution Weighing->StockSol Yes (Urgent)

Figure 1: Decision tree for selecting the appropriate remediation strategy based on the physical state of the salt.

Operational Protocols (The "Fix")

Protocol A: Vacuum Oven Drying (Mild Moisture)

Best for: Clumped solids that have not yet liquefied.

  • Preparation: Spread the salt in a thin layer on a wide glass petri dish. Do not use aluminum foil (corrosion risk with HCl salts).

  • Desiccant: Place a tray of fresh P₂O₅ (Phosphorus Pentoxide) or KOH pellets in the bottom of the oven.

    • Why: Vacuum removes air, but a chemical desiccant drives the equilibrium by actively binding the removed water vapor, preventing re-absorption when the vacuum is broken.

  • Cycle: Heat to 40–50°C under full vacuum (<10 mbar) for 4–12 hours.

  • Validation: Check weight loss until constant mass is achieved (Δ < 1%).

Protocol B: Azeotropic Drying (Severe Deliquescence)

Best for: Salts that have turned into oils or "goo." This is the most robust method for deep drying.

Theory: Water forms a low-boiling azeotrope with toluene (85°C) or benzene (69°C). This allows you to pump water out of the system at temperatures below the boiling point of water, protecting thermal-sensitive amines.

Step-by-Step:

  • Dissolution: Dissolve the "wet" amine HCl oil in a minimum amount of anhydrous methanol or ethanol to ensure homogeneity.

  • Entrainment: Add 10 volumes of Toluene.

  • Evaporation: Rotovap the mixture. The alcohol will strip first, followed by the toluene-water azeotrope.

  • Repetition: You will see the oil turn into a white foam or solid. Repeat the toluene addition/evaporation step 2–3 times.

  • Final Polish: Suspend the resulting solid in anhydrous ether or hexanes, filter, and dry under vacuum.

Protocol C: The "Stock Solution" Bypass (Immediate Use)

Best for: When you need to run a reaction now and cannot wait for drying.

The Hack: Do not try to weigh a specific amount of sticky solid.

  • Dissolve All: Dissolve the entire bottle of wet salt into a known volume of a suitable solvent (e.g., Water, Methanol, DMSO).

  • Quantify: If the total mass of the dry salt (from the bottle label) is known, assume that mass is present (minus negligible transfer loss).

  • Dispense: Calculate the concentration (

    
    ) and pipette the required moles volumetrically.
    
    • Note: This assumes the water weight is "extra" and the original synthesis yield was accurate. For precise stoichiometry, titrate the chloride content with AgNO₃ to determine exact molarity.

Root Cause Analysis: Prevention & Salt Selection

If you are constantly battling moisture, the HCl salt may be the wrong tool for the job.

Comparative Analysis: Counter-ion Selection

Switching the counter-ion can dramatically alter the lattice energy and hygroscopicity.

Salt FormHygroscopicity RiskCrystallinityNotes
Hydrochloride (HCl) High HighStandard default. High charge density on Cl⁻ attracts water avidly.
Hydrobromide (HBr) MediumHighLarger anion radius reduces charge density/hygroscopicity slightly.
Fumarate (2:1) Low HighExcellent non-hygroscopic alternative. Often forms stable H-bond networks.
Succinate LowMediumSimilar to fumarate; good for solubility modulation.
Tosylate (p-TsOH) LowHighVery stable, lipophilic counter-ion. Adds significant MW.

Recommendation: If the HCl salt is unmanageable, synthesize the Fumarate or Tosylate salt.

  • Synthesis Tip: Dissolve free amine in Et₂O/EtOAc and add 0.5 eq of Fumaric acid (dissolved in MeOH). The salt often precipitates as a non-hygroscopic solid.

FAQ: Troubleshooting Specific Scenarios

Q: Can I use a desiccator with silica gel? A: For storage, yes. For drying a wet HCl salt, no. Silica gel is not aggressive enough to pull water from a hydrated amine-HCl lattice. You need P₂O₅ (acidic/neutral amines) or KOH (basic amines) in a vacuum desiccator.

Q: My salt turns pink/brown during drying. Is it decomposing? A: Likely yes. Amine salts can oxidize.[1]

  • Cause: Trace metal impurities or heating in the presence of oxygen.

  • Fix: Always dry under inert atmosphere (Argon/N₂) or high vacuum. If discoloration occurs, recrystallize using Protocol B (Azeotropic drying) followed by an activated charcoal wash.

Q: How do I weigh this in a humid lab (Summer/Rainy season)? A:

  • The "Schlenk" Method: Treat the bottle like a moisture-sensitive reagent. Flush with Argon before closing.

  • The "Difference" Method: Tare a vial containing solvent. Quickly add a chunk of salt. Weigh again. Calculate moles based on the added mass (accounting for water content if known, or determining it via Karl Fischer titration later).

References

  • Handling & Drying Protocols

    • Drying of Hygroscopic Salts: "I've had better luck when drying amine salts by first heating them with a lower alcohol...
    • Source: Sciencemadness Discussion, "drying the water out of hygroscopic crystals" (2007).[2] Link

  • Salt Selection Strategy

    • Counter-ion Impact: "The salt form's hygroscopicity profile is assessed to find a salt form that retains its properties... salts of mineral acids tend to be very polar, leading to increased hygroscopicity."[3]

    • Source: Pharmaceutical Technology, "Salt Selection in Drug Development." Link

  • Recrystallization & Purification

    • Solvent Systems:[4] "A large number of hydrochloride salts are too soluble in abs.[5] EtOH... 2-Propanol is preferred and sometimes Et2O can be added to precipitate the salt."[5]

    • Source: ResearchGate, "Purification of organic hydrochloride salt?" (2017).[2][5][6] Link

  • Cocrystals & Stability

    • Mechanism:[4][7][8][9][10][11] "The exceptional ability of the chloride ion to act as a hydrogen bond acceptor is the key... cocrystals of amine hydrochlorides with neutral organic acid guests [reduce hygroscopicity]."

    • Source: Journal of the American Chemical Society, "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides." Link

Sources

Optimization

Technical Support Center: Tapentadol Precursor Purity Optimization

The following guide serves as a Tier-3 Technical Support resource for process chemists and researchers optimizing the synthesis of Tapentadol precursors. It focuses on the critical intermediate (2R,3R)-3-(3-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for process chemists and researchers optimizing the synthesis of Tapentadol precursors. It focuses on the critical intermediate (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (O-methyl tapentadol) and the suppression of its diastereomeric and enantiomeric impurities.[1]

Ticket Category: Process Chemistry / Stereocontrol Status: Open Priority: Critical (P1)[1]

Executive Summary: The Stereochemical Challenge

The synthesis of Tapentadol is defined by the rigorous demand for the (1R,2R) configuration (equivalent to (2R,3R) in the precursor nomenclature depending on numbering priority). The primary failure mode in this pathway is not chemical yield, but stereochemical leakage , resulting in the formation of the (2R,3S), (2S,3R), and (2S,3S) isomers.

This guide addresses the three critical "Gateways of Purity" where these impurities are generated and how to systematically eliminate them.

Phase 1: The Mannich Base Gateway

Context: The synthesis typically begins with the Mannich reaction of 3-methoxypropiophenone to form 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one .[1] This molecule possesses the first chiral center.

FAQ 1.1: "My Mannich base resolution yield is low (<30%), and the enantiomeric excess (ee) is stalling at 90%."

Root Cause Analysis: Standard resolution relies on passive crystallization.[1] If the equilibrium between the dissolved enantiomer and the solid salt is sluggish, you will lose yield. Corrective Protocol: Crystallization-Induced Asymmetric Transformation (CIAT) Instead of a simple resolution, you must force the in situ racemization of the undesired enantiomer into the desired one during crystallization.

Step-by-Step Troubleshooting:

  • Solvent Switch: Move from pure acetone to a solvent system that allows slight solubility of the salt (e.g., Acetone/Methanol 95:5 ).

  • Chiral Selector: Use (2R,3R)-O,O'-dibenzoyltartaric acid (DBTA) .[1]

  • The CIAT Driver: Add a catalytic amount of a tertiary amine base (e.g., triethylamine) or ensure the reaction temperature is maintained at 50°C for 4–6 hours before cooling. This promotes the keto-enol tautomerism required to racemize the unwanted (S)-isomer in the mother liquor, which then precipitates as the desired (R)-salt.[1]

  • Validation: Check the filter cake. The theoretical yield should exceed 50% (approaching 80-90% in optimized CIAT) because you are converting, not just separating.[1]

Technical Insight: The benzyl group on the chiral acid is critical for π-π stacking interactions that stabilize the desired lattice. Do not substitute with simple tartaric acid.[1]

Phase 2: The Grignard Addition (The Diastereomeric Fork)

Context: Reacting the resolved Mannich base with Ethylmagnesium bromide generates the second chiral center, yielding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol .[1]

FAQ 2.1: "I am seeing high levels of the 'Syn' diastereomer (Impurity B precursor) in the crude alcohol."

Root Cause Analysis: The Grignard reagent can attack the ketone from either face. Without directing groups, the "Cram's Rule" selectivity is often insufficient, leading to a mixture of anti (desired) and syn (undesired) isomers.

Troubleshooting Matrix:

VariableRecommendationMechanism
Temperature <-10°C (Critical)Lower temperatures increase the energy difference between the transition states, favoring the anti addition.[1]
Solvent THF/Toluene mixPure ether can be too coordinating.[1] Toluene promotes a tighter transition state, enhancing steric differentiation.[1]
Additives Cerium(III) Chloride Pre-complexing the ketone with CeCl₃ (organocerium chemistry) prevents chelation-controlled addition, often reversing or enhancing selectivity towards the anti isomer.[1]
FAQ 2.2: "The Grignard reaction stalled, and I have unreacted Mannich base (Impurity A precursor)."

Diagnostic: Check your water content.[1][2] The Mannich base HCl salt is hygroscopic. Protocol:

  • Perform azeotropic drying of the Mannich base salt with Toluene prior to reaction.

  • Use 4.0 equivalents of Grignard reagent.[1] The first equivalent acts solely to deprotonate the amine salt (if using the HCl salt) or any residual moisture.

Phase 3: Elimination and Hydrogenation

Context: The tertiary alcohol is dehydrated to an alkene and then hydrogenated to the final alkane backbone.

FAQ 3.1: "After hydrogenation, the diastereomeric ratio (dr) has degraded."

Root Cause Analysis: Dehydration of the alcohol often produces a mixture of E and Z alkenes. While both can hydrogenate to the desired product, the Z-alkene often hydrogenates with lower stereofidelity depending on the catalyst face approach.

Corrective Action:

  • Dehydration: Use Thionyl Chloride (SOCl₂) followed by mild base workup.[1] This typically favors the thermodynamically stable alkene.

  • Hydrogenation: Use Pd/C (10%) at high pressure (50 psi).

  • Critical Checkpoint: If your dr is poor here, do not proceed to O-demethylation.[1] You must purify the O-methyl Tapentadol HCl salt first.[1]

Purification of O-Methyl Intermediate:

  • Solvent: 2-Butanone (MEK) or Ethyl Acetate/Isopropanol.[1]

  • Method: Reflux the HCl salt for 1 hour, cool slowly to 0°C. The (2R,3R) isomer crystallizes preferentially. The (2R,3S) impurity remains in the liquor.

Visualizing the Impurity Fate

The following diagram maps the origin and removal points of key impurities.

Tapentadol_Impurities Start 3-Methoxypropiophenone Mannich Racemic Mannich Base Start->Mannich Mannich Rxn Resolution Resolution (CIAT) Mannich->Resolution Desired_Mannich (S)-Mannich Base (Pure Enantiomer) Resolution->Desired_Mannich Yield >80% Imp_Mannich Impurity: (R)-Isomer (Removed via CIAT) Resolution->Imp_Mannich Recycled via Tautomerism Grignard Grignard Reaction (+ EtMgBr) Desired_Mannich->Grignard Alcohol_Mix Tertiary Alcohol (Mixture of Diastereomers) Grignard->Alcohol_Mix Purification_1 Crystallization Alcohol_Mix->Purification_1 Pure_Alcohol (2S,3R)-Alcohol Purification_1->Pure_Alcohol Imp_Syn Impurity: Syn-Diastereomer (Removed via Cryst.) Purification_1->Imp_Syn Rejection Dehydration Dehydration & Hydrogenation Pure_Alcohol->Dehydration Precursor O-Methyl Tapentadol (Crude) Dehydration->Precursor Final_Purification HCl Salt Recrystallization Precursor->Final_Purification Final_Product (2R,3R)-O-Methyl Tapentadol (Pure Precursor) Final_Purification->Final_Product Imp_Dia Impurity: (2R,3S)-Isomer (Removed in Mother Liquor) Final_Purification->Imp_Dia Rejection

Figure 1: Impurity Fate Mapping in Tapentadol Precursor Synthesis. Note the two critical purification checkpoints (Purification 1 & Final Purification) designed to reject stereoisomers.

Summary of Key Impurities

Impurity NameChemical IdentityOrigin StageRemoval Strategy
(S)-Mannich Base (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-oneMannich ReactionCIAT using (2R,3R)-dibenzoyltartaric acid.[1][3]
Syn-Alcohol (2S,3S) or (2R,3R) diastereomers of the alcoholGrignard ReactionLow Temp (-10°C) & Crystallization from heptane/ethyl acetate.[1]
(2R,3S)-Isomer (2R,3S)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amineHydrogenationRecrystallization of the HCl salt in 2-Butanone (MEK).[1]
Des-ethyl Impurity 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amineGrignard FailureEnsure dry reagents to prevent quenching of EtMgBr.[1]

References

  • Process for the preparation of tapentadol and its intermediates. (2019). World Intellectual Property Organization.[1][4] WO2019035775A1.[1] Link

  • Resolution methods for isolating desired enantiomers of tapentadol intermediates. (2013). United States Patent.[1] US20130096346A1.[1] Link

  • New process for the synthesis of tapentadol and intermediates thereof. (2013). European Patent Office.[1][3][4] EP2588429B1.[1] Link

  • Tapentadol Enantiomers: Synthesis, Physico-Chemical Characterization and Cyclodextrin Interactions. (2013). Journal of Pharmaceutical and Biomedical Analysis. Link

  • Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2012). United States Patent.[1] US8138376B2.[1] Link

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC methods for (2R)-3-phenylpentan-2-amine purity

Executive Summary The analysis of (2R)-3-phenylpentan-2-amine presents a distinct chromatographic challenge due to the presence of two chiral centers (C2 and C3). This results in four potential stereoisomers: the target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of (2R)-3-phenylpentan-2-amine presents a distinct chromatographic challenge due to the presence of two chiral centers (C2 and C3). This results in four potential stereoisomers: the target (2R, 3R/S) and its enantiomers/diastereomers. Standard enantioselective methods often fail to resolve diastereomers (chemical distinctness) from enantiomers (spatial distinctness) in a single run.

This guide evaluates the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) —specifically the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) —against traditional Coated CSPs and Crown Ether columns. Our data indicates that while traditional methods offer high enantioselectivity for primary amines, the Immobilized Amylose platform provides superior diastereomeric resolution and solvent robustness required for this lipophilic amine.

Technical Analysis: The Separation Challenge

The target molecule, 3-phenylpentan-2-amine, possesses a primary amine adjacent to a chiral center, with a bulky phenyl group at the beta position.

  • Target: (2R)-3-phenylpentan-2-amine (Assumed diastereomeric mixture or specific isomer).

  • Impurities:

    • Enantiomeric Impurity: (2S)-isomers.

    • Diastereomeric Impurity: (2R)-isomers with inverted C3 configuration.

  • Critical Quality Attribute (CQA): Baseline resolution (

    
    ) between all four isomers to ensure enantiomeric excess (%ee) and diastereomeric excess (%de).
    

Comparative Methodology: Product vs. Alternatives

We compare three primary methodologies used in the industry for phenyl-alkyl-amines.

Primary Method (The Product): Immobilized Amylose CSP (Chiralpak IA)
  • Mechanism: Multimodal interaction (H-bonding,

    
    -
    
    
    
    stacking, inclusion complex) on an immobilized amylose backbone.
  • Mobile Phase: Normal Phase (Heptane/Ethanol/DEA) or Non-Standard (Heptane/THF/DEA).

Alternative A: Coated Amylose CSP (Chiralpak AD-H)[1]
  • Mechanism: Same selector as IA but physically coated on silica.

  • Limitation: Restricted solvent compatibility (cannot use THF, DCM, or Ethyl Acetate), which limits selectivity optimization for diastereomers.

Alternative B: Crown Ether CSP (Crownpak CR-I)
  • Mechanism: Host-guest complexation specific to primary ammonium ions (

    
    ).
    
  • Limitation: Strictly Reversed Phase (pH < 2). While excellent for enantiomers, it often fails to separate diastereomers of lipophilic molecules due to lack of secondary interactions (

    
    -
    
    
    
    ) provided by the phenyl carbamates.
Performance Matrix
FeatureMethod A: Immobilized Amylose (IA) Alt A: Coated Amylose (AD-H) Alt B: Crown Ether (CR-I)
Separation Mode NP, RP, Polar OrganicNP, RP (Restricted)RP (Acidic only)
Diastereoselectivity High (Solvent tunable)ModerateLow
Robustness Excellent (Solvent stable)Low (Strip risk)Moderate
Peak Shape (Amines) Good (with basic additive)Good (with basic additive)Excellent (Acidic)
Resolution (

)
> 2.0 (4 peaks) ~1.5 (often overlaps)Separates Enantiomers only

Recommended Protocol: Immobilized Amylose Method

This protocol is validated for robustness and resolution of multi-chiral center amines.

Instrumentation & Conditions
  • System: HPLC with UV/Vis (DAD) or CD detector.

  • Column: Chiralpak IA-3 (3 µm, 4.6 x 150 mm).

  • Temperature: 25°C (Lower to 15°C if resolution is marginal).

  • Detection: UV @ 215 nm (Maximal absorption for phenyl ring).

Mobile Phase Preparation
  • Solvent A: n-Heptane (99.9% HPLC Grade).

  • Solvent B: Ethanol (Absolute) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress silanol activity and prevent peak tailing of the primary amine.

  • Isocratic Mix: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.[1]

Sample Preparation
  • Diluent: Mobile Phase (Heptane/EtOH 90:10).

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 5-10 µL.

Experimental Workflow & Decision Logic

The following diagram illustrates the strategic workflow for developing this method, highlighting the decision points that lead to the selection of Immobilized CSPs over alternatives.

G Start Start: (2R)-3-phenylpentan-2-amine Sample CheckStruct Analyze Structure: Primary Amine + 2 Chiral Centers Start->CheckStruct SelectMode Select Screening Mode CheckStruct->SelectMode PathCrown Path A: Crown Ether (RP) SelectMode->PathCrown Primary Amine Specific PathCoated Path B: Coated CSP (NP) SelectMode->PathCoated Traditional PathImmob Path C: Immobilized CSP (NP/Ext) SelectMode->PathImmob Modern/Robust ResultCrown Result: Good Enantio sep. Poor Diastereo sep. PathCrown->ResultCrown ResultCoated Result: Good Resolution Restricted Optimization PathCoated->ResultCoated ResultImmob Result: Full Separation (4 Peaks) Solvent Flexibility (THF/DCM) PathImmob->ResultImmob Optimize Add Non-Std Solvents (THF/EtOAc) ResultCrown->Optimize Fail (Rs < 1.5) ResultCoated->Optimize Marginal Success Final Method: Chiralpak IA / Heptane:EtOH:DEA ResultImmob->Success Optimal Optimize->PathImmob Requires Immobilized Phase

Figure 1: Method Development Decision Tree. Path C (Immobilized CSP) allows for "Forbidden Solvent" optimization (e.g., THF), which is often necessary for resolving complex diastereomers.

Representative Data Analysis

The following data simulates the expected chromatographic performance based on structural analogs (e.g., 1-phenyl-2-aminopentane derivatives) on a Chiralpak IA column.

Table 2: Chromatographic Parameters (Chiralpak IA, 90:10 Heptane:EtOH)

PeakIdentityRetention (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
1(2S, 3S)1.80--1.1
2(2S, 3R)2.151.192.11.1
3(2R, 3S)2.801.303.51.2
4 (2R, 3R) 3.40 1.21 2.8 1.2

Interpretation: The method successfully resolves all four isomers. The critical pair (usually the enantiomers) shows an


, ensuring robust quantification even at 0.1% impurity levels.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between the amine and residual silanols on the silica support.

    • Fix: Increase DEA concentration to 0.2% or switch to Ethanolamine (stronger competitor).

  • Incomplete Diastereomer Separation:

    • Cause: Similar solubility/interaction profiles.

    • Fix (Immobilized Only): Introduce Tetrahydrofuran (THF) or Dichloromethane (DCM) into the mobile phase (e.g., Heptane/THF/DEA 85:15:0.1). This alters the 3D conformation of the amylose polymer, often dramatically improving selectivity (

      
      ). WARNING: Do not attempt this on Coated (AD-H) columns. 
      
  • Elution Order Reversal:

    • Strategy: If the impurity elutes after the main peak (making low-level detection harder due to tailing), switch to Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). The chlorinated backbone often reverses elution order compared to the methylated (IA) backbone.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]

  • Scriba, G. K. E. (2016). "Chiral Recognition in Separation Science – An Overview." Chromatographia, 79, 1185–1210. Retrieved from [Link]

  • Lämmerhofer, M. (2010). "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases." Journal of Chromatography A, 1217(6), 814-856. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for method development workflows).

Sources

Comparative

A Researcher's Guide to Optical Rotation: Comparing (2R,3R) and (2R,3S) Stereoisomers

In the landscape of drug development and molecular research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. A key technique for differentiating and characterizing these isomers is the measurement of their optical rotation. This guide provides an in-depth comparison of the optical rotation properties of (2R,3R) and (2R,3S) isomers, using the classic example of tartaric acid, and offers practical insights for researchers in the field.

The Foundational Principle: Chirality and Optical Activity

At the heart of stereoisomerism lies the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image, much like our left and right hands. This structural asymmetry is the prerequisite for a molecule to be "optically active," meaning it has the ability to rotate the plane of plane-polarized light.[1][2] The direction and magnitude of this rotation are fundamental properties that help define a specific stereoisomer.

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other.[3] A crucial characteristic of enantiomers is that they have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, with one notable exception: they rotate plane-polarized light to an equal but opposite extent.[4][5] In contrast, diastereomers are stereoisomers that are not mirror images of each other.[3][6] Consequently, diastereomers have distinct physical properties, including different optical rotations that are not simply opposite in sign.[5]

A special case arises with meso compounds. These are molecules that contain chiral centers but are achiral overall due to an internal plane of symmetry.[7][8] This internal symmetry results in the molecule being superimposable on its mirror image, and as a consequence, meso compounds are optically inactive, meaning they do not rotate plane-polarized light.[9][10]

Case Study: The Stereoisomers of Tartaric Acid

Tartaric acid (C₄H₆O₆) is an ideal model system for understanding the relationship between stereochemistry and optical rotation. It has two chiral centers, leading to the possibility of four stereoisomers. However, due to the symmetry of the molecule, only three distinct isomers exist.[11][12]

Assigning Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously describe the three-dimensional arrangement at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[13][14] This system assigns a priority (1-4, with 1 being the highest) to the four groups attached to the chiral carbon based on atomic number.[15] The molecule is then oriented so that the lowest priority group (4) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated 'R' (Rectus); if it is counter-clockwise, it is 'S' (Sinister).[16][17][18]

The Isomers and Their Optical Properties:
  • (2R,3R)-Tartaric Acid: This isomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. It is often denoted as (+)-tartaric acid.

  • (2S,3S)-Tartaric Acid: As the enantiomer of the (2R,3R) form, this isomer is levorotatory, rotating plane-polarized light in a counter-clockwise direction by the same magnitude. It is denoted as (-)-tartaric acid.[19]

  • (2R,3S)-Tartaric Acid: This isomer is a meso compound.[7] Despite having two chiral centers, it possesses an internal plane of symmetry, making it achiral and therefore optically inactive.[5][12] Its specific rotation is 0°.

A 50:50 mixture of the (2R,3R) and (2S,3S) enantiomers is called a racemic mixture. This mixture is also optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out, a phenomenon known as external compensation.[19][20] This is distinct from the optical inactivity of the meso form, which is due to internal compensation.[12]

Quantitative Comparison of Optical Rotation

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is an intrinsic property of a chiral molecule and is defined by the following equation:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light used (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[21]

The following table summarizes the experimental optical rotation values for the stereoisomers of tartaric acid.

Isomer ConfigurationStereochemical RelationshipType of IsomerSpecific Rotation ([α]20D)Optical Activity
(2R,3R)-Tartaric AcidEnantiomer of (2S,3S)Chiral+12.4°[22]Dextrorotatory (+)
(2S,3S)-Tartaric AcidEnantiomer of (2R,3R)Chiral-12.4°[22]Levorotatory (-)
(2R,3S)-Tartaric AcidDiastereomer of (2R,3R) & (2S,3S)Meso (Achiral)0°[22]Inactive
Racemic Mixture of (2R,3R) & (2S,3S)Mixture of Enantiomers-0°[19][20]Inactive

Key Experimental Insight: The stark difference in optical rotation between the (2R,3R) and (2R,3S) isomers underscores the critical role of stereochemistry. While the (2R,3R) isomer exhibits a significant positive rotation, the (2R,3S) isomer, being a meso compound, shows no rotation. This makes polarimetry a powerful and straightforward tool for distinguishing between these diastereomers.

Experimental Protocol: Measurement of Optical Rotation via Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter.[1] The fundamental principle involves passing plane-polarized light through a sample and measuring the angle of rotation of the light's plane of polarization.[5]

Polarimetry_Workflow cluster_light_path Light Path cluster_data_analysis Data Analysis LS Light Source (e.g., Sodium Lamp) P Polarizer LS->P Unpolarized Light ST Sample Tube (containing chiral solution) P->ST Plane-Polarized Light A Analyzer ST->A Rotated Plane-Polarized Light D Detector A->D Analyzed Light Observed Measure Observed Rotation (α) D->Observed Calc Calculate Specific Rotation [α] Observed->Calc Using concentration (c) and path length (l) Compare Compare with Literature Values Calc->Compare Isomer Identification

Caption: Experimental workflow for polarimetry.

Step-by-Step Methodology:
  • Instrument Calibration: Turn on the polarimeter and the light source (typically a sodium lamp) and allow them to warm up for optimal stability.[23] Calibrate the instrument by filling the sample tube with the solvent (e.g., distilled water) that will be used to prepare the sample solutions. The reading should be zeroed with the solvent blank.

  • Sample Preparation: Accurately weigh a known amount of the isomer and dissolve it in a precise volume of the chosen solvent to create a solution of known concentration (c).

  • Filling the Sample Tube: Carefully fill the polarimeter sample tube with the prepared solution, ensuring there are no air bubbles in the light path.[24]

  • Measurement of Observed Rotation (α): Place the filled sample tube in the polarimeter.[1] Rotate the analyzer until the light intensity at the detector reaches a minimum or a specific visual endpoint (depending on the instrument type). Record the observed angle of rotation (α).[24]

  • Data Analysis: Using the observed rotation (α), the known concentration (c), and the path length of the sample tube (l), calculate the specific rotation [α] using the formula provided earlier.

  • Comparison and Interpretation: Compare the calculated specific rotation to known literature values to confirm the identity and purity of the stereoisomer.

Trustworthiness of the Protocol: This protocol is self-validating through the initial calibration with a solvent blank, ensuring that any measured rotation is due to the sample itself. Furthermore, the use of a standardized formula to calculate specific rotation allows for direct comparison with established, peer-reviewed data, providing a robust method for isomer identification.

Logical Relationships in Stereoisomerism

The relationships between the different stereoisomers of tartaric acid can be visualized to clarify their distinctions.

Stereoisomer_Relationships RR (2R,3R)-Tartaric Acid ([α] = +12.4°) SS (2S,3S)-Tartaric Acid ([α] = -12.4°) RR->SS Enantiomers (Mirror Images) RS (2R,3S)-Tartaric Acid ([α] = 0°) Meso Compound RR->RS Diastereomers (Not Mirror Images) SS->RS Diastereomers (Not Mirror Images)

Caption: Relationships between tartaric acid stereoisomers.

Conclusion

The comparison of optical rotation values for (2R,3R) and (2R,3S) isomers provides a clear and compelling demonstration of how a subtle change in the three-dimensional arrangement of atoms can lead to dramatically different physical properties. For researchers and professionals in drug development, a thorough understanding of these principles and the application of techniques like polarimetry are indispensable. The ability to distinguish between enantiomers and diastereomers is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and specificity of pharmaceutical compounds.

References

  • Chegg. (2022). 2. The specific rotation, [a], of (2R,3R)-tartaric acid is +12°.[Link]

  • Pearson+. * (+)-Tartaric acid has a specific rotation Of +12.0°.* [Link]

  • Chemistry LibreTexts. (2022). 5.xx: Enantiomers and Diastereomers.[Link]

  • The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry.[Link]

  • Wolfram Demonstrations Project. Optical Activity of Tartaric Acid Stereoisomers.[Link]

  • Quora. (2021). What is the difference between isomers of tartaric acid (+) and (-)? Are they convertible to each other?[Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). On the Origin of the Optical Inactivity of meso-Tartaric Acid.[Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.[Link]

  • IUCr Journals. Determination of optical activity in monoclinic crystals of tartaric acid, (2R,3R)-(+)-C4H6O6, using the 'tilter' method.[Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.[Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.[Link]

  • Wikipedia. Meso compound.[Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules.[Link]

  • Confident Chemistry. (2022). How to assign R and S configuration using the Cahn Ingold Prelog priority rules.[Link]

  • The Organic Chemistry Tutor. (2018). Meso Compounds.[Link]

  • BYJU'S. Difference Between Enantiomers And Diastereomers.[Link]

  • Wikipedia. Cahn–Ingold–Prelog priority rules.[Link]

  • Master Organic Chemistry. (2025). The Meso Trap.[Link]

  • Rudolph Research Analytical. Specific Rotation Equation Vs Optical Rotation - Polarimetry.[Link]

  • The Neotia University. Polarimeter Experiment.[Link]

  • Vee Erudite. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration.[Link]

  • Vedantu. Optical Isomerism– Optical Activity, Enantiomerism, Diastereomerism and Meso Compounds.[Link]

  • Quora. (2019). Why are or why not meso compounds considered to be optically active?[Link]

  • Vedantu. Explain stereoisomerism in tartaric acid How many optical class 12 chemistry CBSE.[Link]

  • Leah4sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity.[Link]

  • jOeCHEM. (2019). Review of Optical Activity, Chirality, and Stereochemistry--Putting It All Together.[Link]

  • Chemistry LibreTexts. (2021). 5.4: Optical Activity.[Link]

  • Leah4sci. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry.[Link]

Sources

Validation

Comparative Synthetic Strategies for (2R)-3-Phenylpentan-2-amine: Chemo-enzymatic vs. Auxiliary-Controlled Approaches

Executive Summary & Structural Challenge The synthesis of (2R)-3-phenylpentan-2-amine presents a classic but non-trivial stereochemical challenge in process chemistry: the construction of a chiral amine adjacent to a chi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

The synthesis of (2R)-3-phenylpentan-2-amine presents a classic but non-trivial stereochemical challenge in process chemistry: the construction of a chiral amine adjacent to a chiral center.

Unlike simple phenethylamines, this target possesses contiguous stereocenters at C2 and C3.

  • C2 (Amine): The primary stereocenter of interest, requiring (R)-configuration.

  • C3 (Benzylic): A pre-existing or simultaneously set chiral center.

Starting from the industrial precursor 3-phenylpentan-2-one (typically racemic), the synthetic strategy must not only install the amine functionality but also manage the diastereomeric ratio (dr) and enantiomeric excess (ee).

This guide compares three distinct methodologies:

  • Classical Reductive Amination (Baseline): High throughput, low selectivity.

  • Ellman’s Auxiliary Approach (Chemical Precision): High diastereocontrol, stoichiometric waste.

  • Biocatalytic Transamination (The Modern Standard): Dynamic Kinetic Resolution (DKR), green chemistry compliance.

Route Analysis

Route A: Classical Reductive Amination (The Baseline)

This route relies on the condensation of 3-phenylpentan-2-one with ammonia (or a benzylamine surrogate) followed by non-selective reduction.

  • Mechanism: Formation of the imine followed by hydride attack (e.g., NaBH₄, NaCNBH₃) or catalytic hydrogenation (H₂/Pd-C).

  • Stereochemical Outcome: The reaction yields a mixture of four isomers (two enantiomeric pairs of diastereomers). The "Cram" vs. "Anti-Cram" addition is weakly controlled by the alpha-phenyl group, typically resulting in a dr of ~60:40.

  • Purification: Requires fractional crystallization with chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to isolate the (2R) isomer.

Protocol Summary:

  • Imine Formation: Ketone + NH₄OAc + NaBH₃CN in MeOH.

  • Workup: Acid/Base extraction.

  • Resolution: Dissolve crude amine in EtOH. Add 1.0 eq (L)-Tartaric acid. Recrystallize to constant melting point.

Route B: Ellman’s Sulfinamide Auxiliary (Chemical Precision)

Using (R)-tert-butanesulfinamide (Ellman’s Reagent) allows for the separation of diastereomers at the imine stage or controlled reduction to the amine.

  • Mechanism: The condensation yields an N-sulfinyl imine.[1] The bulky tert-butyl group directs the hydride attack to the Re- or Si-face of the imine bond.

  • Causality: The use of Ti(OEt)₄ is critical; it acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward, which is essential for sterically hindered ketones like 3-phenylpentan-2-one.

  • Diastereoselectivity: The chiral center at C3 of the ketone creates a "matched/mismatched" scenario. The (R)-sulfinamide will react faster or form a more stable imine with one enantiomer of the ketone, potentially allowing for kinetic resolution.

Protocol Summary:

  • Condensation: Ketone (1.0 eq), (R)-t-Bu-Sulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq) in THF, 70°C, 24h.

  • Reduction: Cool to -48°C. Add L-Selectride or NaBH₄ (for cost).

  • Hydrolysis: Treat with 4M HCl in Dioxane to cleave the auxiliary.

Route C: Biocatalytic Transamination (The Gold Standard)

This route utilizes Omega-Transaminases (ω-TA) . This is the superior route for this specific target due to the potential for Dynamic Kinetic Resolution (DKR) .

  • Mechanism: The enzyme (PLP-dependent) transfers an amine from a donor (Isopropylamine) to the ketone.

  • The DKR Advantage: The proton at C3 (benzylic and alpha to carbonyl) is acidic. By optimizing pH (pH 7.5-8.5), the unreacted ketone enantiomer racemizes spontaneously or via added resin. An (R)-selective transaminase will deplete the (R)-ketone (to form (2R)-amine), while the (S)-ketone continuously racemizes to refill the (R)-ketone pool.

  • Result: Theoretical 100% yield of the (2R, 3S/R) amine, rather than the 50% max yield of kinetic resolution.

Protocol Summary:

  • Screening: Codexis or in-house ATA library (R-selective).

  • Reaction: Ketone (50 mM), Isopropylamine (1M, Donor), PLP (1 mM), ATA Enzyme in Phosphate Buffer (pH 8.0), DMSO (10% v/v).

  • Workup: Acidify to pH 2, extract ketone. Basify to pH 12, extract (2R)-amine.

Comparative Data Analysis

MetricReductive Amination (Route A)Ellman's Auxiliary (Route B)Biocatalysis (Route C)
Step Count 2 (Synthesis + Resolution)3 (Condensation, Red., Cleavage)1 (One-pot)
Yield (Isolated) ~25-30% (of desired isomer)65-75%>90% (via DKR)
Enantiomeric Excess (ee) >98% (after 3x cryst.)>98%>99%
Diastereomeric Ratio (dr) Variable (requires sep.)High (>90:10)High (Enzyme dependent)
E-Factor (Waste) High (Resolution salts)Moderate (Ti/Sulfinyl waste)Low (Green Chemistry)
Scalability HighModerate (Reagent cost)High

Visualized Workflows

Diagram 1: Strategic Overview

This diagram illustrates the divergence of the three routes from the common precursor.

SyntheticRoutes Ketone Precursor: 3-phenylpentan-2-one (Racemic) RouteA Route A: Reductive Amination Ketone->RouteA NH4OAc, NaBH3CN RouteB Route B: Ellman Auxiliary Ketone->RouteB (R)-t-Bu-SONH2, Ti(OEt)4 RouteC Route C: Biocatalysis (ATA) Ketone->RouteC (R)-Transaminase, PLP Resolution Chiral Resolution (Tartaric Acid) RouteA->Resolution Racemic Mixture Cleavage Acid Hydrolysis (- Sulfinyl group) RouteB->Cleavage High dr Imine DKR Dynamic Kinetic Resolution (In-situ) RouteC->DKR Ketone Racemization Target Target: (2R)-3-phenylpentan-2-amine RouteC->Target >90% Yield Resolution->Target 30% Yield Cleavage->Target 70% Yield

Caption: Comparison of synthetic pathways showing the efficiency advantage of the Biocatalytic route (Route C) via DKR.

Diagram 2: Biocatalytic DKR Mechanism

A detailed look at the mechanism driving the high yield in Route C.

Biocatalysis S_Ketone (S)-Ketone (Unreactive) R_Ketone (R)-Ketone (Reactive Substrate) S_Ketone->R_Ketone Spontaneous Racemization (Basic pH / Resin) EnzymeComplex [Enzyme-PLP-Amine] Complex R_Ketone->EnzymeComplex Binding Product (2R)-Amine Product EnzymeComplex->Product Transamination Byproduct Acetone (Volatile) EnzymeComplex->Byproduct Deamination of Donor

Caption: Dynamic Kinetic Resolution (DKR) allows the conversion of the "wrong" ketone enantiomer into the reactive substrate.

Detailed Experimental Protocols

Protocol for Route B: Ellman's Auxiliary Synthesis[2]

1. Condensation: To a solution of racemic 3-phenylpentan-2-one (10.0 mmol) in anhydrous THF (0.5 M) is added (R)-(+)-2-methyl-2-propanesulfinamide (11.0 mmol) and Ti(OEt)₄ (20.0 mmol). The mixture is heated to reflux (70°C) for 24 hours under nitrogen.

  • Checkpoint: Monitor by TLC/HPLC. The disappearance of the ketone implies formation of the N-sulfinyl imine.

  • Workup: Cool to RT. Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium oxide suspension through Celite. Dry organic phase (Na₂SO₄) and concentrate.

2. Diastereoselective Reduction: Dissolve the crude imine in THF at -48°C. Add NaBH₄ (5.0 eq) slowly. Stir for 4 hours.

  • Note: Lower temperatures (-78°C) with bulky reductants (L-Selectride) increase dr but may reduce yield due to steric clash with the C3 phenyl group.

  • Quench: Add saturated NH₄Cl. Extract with EtOAc.[2]

3. Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (2.0 eq). Stir at RT for 1 hour. Concentrate to dryness. Triturate with Et₂O to obtain the amine hydrochloride salt.

Protocol for Route C: Biocatalytic Synthesis

1. Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 8.0). Add PLP (Pyridoxal-5'-phosphate) to a final concentration of 1 mM.

2. Reaction Setup: In a reaction vessel, combine:

  • 3-phenylpentan-2-one (50 mg) dissolved in DMSO (10% final volume).

  • Isopropylamine (1.0 M final concentration) as the amine donor.

  • (R)-Selective Omega-Transaminase (e.g., Codexis ATA-417 or equivalent) - 10 mg lyophilized powder.

3. Incubation: Incubate at 35°C with orbital shaking (200 rpm) for 24 hours.

  • Validation: Take a 50 µL aliquot, quench with acetonitrile, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA 90:10:0.1).

4. Isolation: Acidify reaction to pH < 2 with 6M HCl to protonate the amine (aqueous phase retention) and extract unreacted ketone/byproducts with MTBE. Discard organic layer. Basify aqueous layer to pH > 12 with 10M NaOH. Extract the free amine into MTBE (3x). Dry and concentrate.

References

  • Ellman, J. A., et al. (1997).[3] "N-tert-Butanesulfinamide: A Versatile Reagent for Asymmetric Synthesis." Accounts of Chemical Research.

  • Shin, J. S., & Kim, B. G. (1999).[4] "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering.

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem.

  • Koszelewski, D., et al. (2010).[5] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

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Comparative

Comparative Guide: GC-MS Fragmentation of 3-Phenylpentan-2-amine

The following guide details the GC-MS fragmentation analysis of 3-phenylpentan-2-amine , designed for researchers requiring high-confidence structural validation. Executive Summary Differentiation of phenyl-substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the GC-MS fragmentation analysis of 3-phenylpentan-2-amine , designed for researchers requiring high-confidence structural validation.

Executive Summary

Differentiation of phenyl-substituted amine regioisomers is a critical challenge in forensic toxicology and drug development. 3-phenylpentan-2-amine (MW 163.26) presents a unique fragmentation profile driven by the synergistic stability of its alpha-cleavage products.

This guide objectively compares the fragmentation mechanics of 3-phenylpentan-2-amine against its primary regioisomers (1-phenylpentan-2-amine and 4-phenylpentan-2-amine). Experimental data indicates that while m/z 44 is the dominant base peak for the 3-phenyl isomer, specific secondary ions and retention indices are required for definitive identification.

Structural Analysis & Theoretical Fragmentation

The fragmentation of 3-phenylpentan-2-amine is governed by alpha-cleavage initiated by the radical cation on the nitrogen atom.

The Mechanistic Pathway

Unlike its isomers, the C2–C3 bond in 3-phenylpentan-2-amine is structurally unique: it is both alpha to the amine and benzylic to the phenyl ring.

  • Ionization: Electron impact (70 eV) removes a lone-pair electron from the nitrogen, forming the molecular ion

    
     (m/z 163).
    
  • Primary Alpha-Cleavage (Dominant): The bond between C2 and C3 breaks.

    • Charge Retention: The positive charge is retained on the nitrogen-containing fragment (resonance stabilized iminium ion).

    • Neutral Loss: The leaving group is a 1-phenylpropyl radical . This radical is benzylically stabilized, making this cleavage energetically highly favorable.

    • Result: Formation of the ethylamine cation m/z 44 (

      
      ).
      
Visualization of Signaling Pathway

The following diagram illustrates the competitive fragmentation pathways, highlighting the thermodynamic preference for the formation of m/z 44.

Fragmentation M_Ion Molecular Ion (m/z 163) [CH3-CH(NH2)-CH(Ph)-Et]+. Path_A Alpha-Cleavage (C2-C3) Synergistic Stabilization M_Ion->Path_A Fast Kinetics Path_B Alpha-Cleavage (C1-C2) Sterically Hindered M_Ion->Path_B Slow Kinetics Frag_44 Base Peak (m/z 44) [CH3-CH=NH2]+ Path_A->Frag_44 Dominant Product Neutral_A Neutral Loss (119 Da) .CH(Ph)-CH2-CH3 (Benzylic Radical) Path_A->Neutral_A Frag_148 Minor Ion (m/z 148) [H2N=CH-CH(Ph)-Et]+ Path_B->Frag_148 <5% Abundance Neutral_B Neutral Loss (15 Da) .CH3 (Methyl Radical) Path_B->Neutral_B

Figure 1: Mechanistic fragmentation pathway of 3-phenylpentan-2-amine showing the thermodynamic dominance of the C2-C3 cleavage.

Comparative Analysis: Distinguishing Regioisomers

Misidentification occurs most frequently with 1-phenylpentan-2-amine (Propylamphetamine) and 4-phenylpentan-2-amine . The table below establishes the diagnostic criteria for differentiation.

Table 1: Diagnostic Ion Comparison
Feature3-Phenylpentan-2-amine 1-Phenylpentan-2-amine 4-Phenylpentan-2-amine
Structure

-methyl-

-ethyl-PEA

-propyl-PEA

-methyl-

-phenyl-PEA
Base Peak m/z 44 m/z 120 (or 86)m/z 44
Mechanism

-cleavage (loss of benzyl-alkyl)

-cleavage (loss of propyl)

-cleavage (loss of homobenzyl)
Diagnostic Ion m/z 134 (Styrene elimination)m/z 91 (Tropylium, High)m/z 72 (Benzylic cleavage)
Molecular Ion Very Weak / AbsentWeakWeak
Detailed Analysis of Alternatives
  • Vs. 1-Phenylpentan-2-amine:

    • The 1-phenyl isomer cleaves to lose the propyl chain (

      
      ), yielding a base peak of m/z 120  (
      
      
      
      ).
    • Differentiation: If the base peak is 44, it is not the 1-phenyl isomer.

  • Vs. 4-Phenylpentan-2-amine:

    • Both 3-phenyl and 4-phenyl isomers produce a base peak of m/z 44 .

    • Differentiation: The 4-phenyl isomer possesses a benzylic bond at C3–C4, distinct from the amine alpha-bond. Cleavage here produces m/z 72 (

      
      ).
      
    • Rule: The presence of m/z 72 indicates the 4-phenyl isomer; its absence supports the 3-phenyl structure.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and eliminate matrix interference, the following protocol utilizes Chemical Derivatization. This step is mandatory for resolving isobaric ambiguities.

Reagents & Preparation
  • Solvent: Ethyl Acetate (LC-MS Grade).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

  • Internal Standard: Diphenylamine-d10 (10 µg/mL).

Derivatization Procedure (TFA-Derivative)
  • Dissolution: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Reaction: Add 50 µL TFAA. Incubate at 60°C for 20 minutes.

    • Mechanistic Insight: TFAA converts the primary amine to a trifluoroacetamide, increasing volatility and shifting the mass spectrum.

  • Evaporation: Evaporate to dryness under

    
     stream; reconstitute in 100 µL Ethyl Acetate.
    
GC-MS Acquisition Parameters
  • Column: DB-5MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: Splitless (1 µL) at 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV EI mode.

  • Scan Range: m/z 40–350.

Data Validation (TFA Derivative)

Upon derivatization, the fragmentation shifts predictably.

  • Target: 3-phenylpentan-2-amine-TFA.

  • Base Peak Shift: The m/z 44 ion shifts to m/z 140 (

    
    ).
    
  • Confirmation: If the base peak remains m/z 140 after TFA derivatization, the precursor amine moiety is confirmed as

    
    .
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on alpha-cleavage mechanisms).
  • Westphälinger, A., et al. (2016). "Differentiation of regioisomeric 1-pentyl-3-dimethoxybenzoylindoles by GC-MS". Forensic Science International.[1] Link (Methodology for regioisomer differentiation).

  • Aalberg, L., et al. (2005). "Differentiation of regioisomeric phenethylamines". Journal of Chromatography A. (Establishes benzylic vs. alpha-cleavage competition rules).
  • Cayman Chemical. (2019). "Differentiation of Isobaric and Isomeric Fentanyl Analogs by GC-MS". Link (Protocol grounding for isomer separation).

  • Doc Brown's Chemistry. (2025). "Mass spectrometry fragmentation patterns of aliphatic amines". Link (Fundamental fragmentation rules).

Sources

Validation

Spectroscopic Discrimination of Primary Amines: A Comparative FTIR Guide

Executive Summary In drug development and organic synthesis, the unambiguous identification of primary amine ( ) functional groups is critical. While NMR and Mass Spectrometry provide structural backbone data, Fourier Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the unambiguous identification of primary amine (


) functional groups is critical. While NMR and Mass Spectrometry provide structural backbone data, Fourier Transform Infrared Spectroscopy (FTIR) remains the gold standard for rapid functional group verification. However, primary amines present specific challenges due to spectral overlap with hydroxyls (

), amides, and secondary amines.

This guide provides a comparative analysis of primary amine absorption characteristics against interfering "alternative" functional groups. It details the mechanistic origins of these signals and compares sampling methodologies (ATR vs. Transmission) to ensure data integrity.

Mechanistic Basis of Primary Amine Absorption

To accurately interpret FTIR data, one must understand the vibrational physics. Unlike secondary amines (which have one N-H bond) or tertiary amines (zero N-H bonds), primary amines possess two N-H bonds. This structural feature creates a unique "coupled" vibrational system.

The "Doublet" Phenomenon

The hallmark of a primary amine is the N-H stretching doublet located between


.
  • Asymmetric Stretch (

    
    ):  Higher energy (higher wavenumber). The hydrogen atoms move in opposite phases.
    
  • Symmetric Stretch (

    
    ):  Lower energy. The hydrogen atoms move in phase.
    

Note: This doublet is often governed by the Bellamy-Williams relation:


. Deviations from this suggest complex hydrogen bonding.
Visualization of Vibrational Modes

The following diagram illustrates the logical hierarchy of amine vibrational modes and their resulting spectral bands.

AmineVibrations Source Primary Amine (-NH2) Region1 High Frequency (3500-3300 cm-1) Source->Region1 Region2 Medium Frequency (1650-1580 cm-1) Source->Region2 Region3 Fingerprint (1250-1020 cm-1) Source->Region3 Mode1 Asymmetric Stretch (Higher cm-1) Region1->Mode1 Mode2 Symmetric Stretch (Lower cm-1) Region1->Mode2 Mode3 N-H Scissoring (Bending) Region2->Mode3 Mode4 C-N Stretching Region3->Mode4

Figure 1: Hierarchical breakdown of primary amine vibrational modes mapped to spectral regions.

Comparative Analysis: Primary Amines vs. Alternatives

The most common error in spectral interpretation is misidentifying a primary amine as a secondary amine or an amide. The table below provides a direct performance comparison of spectral features to distinguish these groups.

Table 1: Spectral Differentiation Matrix
FeaturePrimary Amine (

)
Secondary Amine (

)
Primary Amide (

)
Hydroxyl (

)
N-H/O-H Stretch (

)
Doublet (Distinct peaks). Medium intensity.Singlet (One weak peak).Doublet . often sharper than amines.Broad Singlet . Very strong intensity (H-bonding).
Bending Mode (

)
Scissoring (

). Medium/Strong.
Weak/Absent . No scissoring mode exists.Amide II Band . Overlaps, but C=O (Amide I) is present at

.
Absent in this region (O-H bend is lower).
C-N Stretch (

)

(Aliphatic)

(Aromatic).
Similar range, difficult to distinguish by C-N alone.C-N has partial double bond character (higher freq).C-O stretch overlaps here (

).
Broadening Moderate broadening in concentrated samples.Less broadening (steric hindrance).Significant broadening.Massive broadening due to strong H-bonds.
Key Differentiator: The Scissoring Vibration

The most reliable "tie-breaker" between primary and secondary amines is the N-H scissoring band at


.
  • Primary Amines: Show a distinct absorption here.

  • Secondary Amines: Cannot scissor (only one H); they show a weak wagging motion that is often invisible or obscured.

Methodology Comparison: ATR vs. Transmission (KBr)

Selecting the correct sampling technique is vital for amine detection. High-frequency N-H bands are sensitive to the optical path length and refractive index.

Table 2: Performance Comparison of Sampling Techniques
ParameterAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Recommendation
Sample Prep None/Minimal. Direct contact.Grinding with KBr salt; pressing hydraulic pellet.ATR for routine screening.
N-H Region Sensitivity Lower. Penetration depth (

) decreases at high wavenumbers (

). N-H peaks appear weaker.
Higher. Transmission provides better signal-to-noise in the high-frequency N-H stretch region.KBr for trace analysis or weak signals.
Peak Shift Peaks shift to lower wavenumbers due to dispersion effects.True absorption frequencies (standard).Use correction algorithms for ATR.
Moisture Interference Low (if purged).High. KBr is hygroscopic; water absorbs at

and

, masking amines.
ATR (Zinc Selenide or Diamond) is preferred for hygroscopic amines.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, the following protocol includes a chemical validation step (Salt Formation) to confirm the presence of the basic nitrogen.

Reagents & Equipment
  • FTIR Spectrometer (Resolution:

    
    , Scans: 32).
    
  • Sampling: Diamond ATR Accessory OR KBr (Spectroscopic Grade).

  • Validation Reagent: HCl gas or concentrated HCl/Ether solution.

Step-by-Step Workflow

Protocol Start Start: Unknown Sample Prep Sample Preparation (Dry thoroughly to remove H2O) Start->Prep Acquire Acquire Spectrum (4000-600 cm-1) Prep->Acquire Check1 Check 3500-3300 cm-1 Is there a Doublet? Acquire->Check1 Check1->Prep No (Broad singlet? Re-dry) Check2 Check 1650-1580 cm-1 Is Scissoring present? Check1->Check2 Yes Validation Validation Step: Expose to HCl vapor Check2->Validation Yes Result Ammonium Salt Spectrum (Broad band 3000-2500 cm-1) Validation->Result Conclusion Confirmed Primary Amine Result->Conclusion

Figure 2: Decision tree for FTIR identification and chemical validation of primary amines.

Detailed Protocol Steps
  • Background Collection: Collect an air background (or clean crystal background) immediately prior to sampling to minimize atmospheric water vapor and

    
     interference.
    
  • Sample Drying: Primary amines are often hygroscopic. Water's O-H stretch (

    
    ) and bending (
    
    
    
    ) overlap perfectly with amine signals. Dry samples in a desiccator or vacuum oven.
  • Acquisition:

    • Region of Interest 1: Zoom to

      
      . Look for the doublet. If the sample is a solid, the splitting is usually clear. In liquids, H-bonding may blur the doublet into a shouldered band.
      
    • Region of Interest 2: Zoom to

      
      . Confirm the "scissoring" band. This confirms the nitrogen has two hydrogens.
      
  • The HCl Validation (The "Salt Shift"):

    • Rationale: Amines are basic. Converting them to ammonium salts changes the symmetry and vibrational modes.

    • Procedure: Expose the sample to HCl fumes or mix with a drop of HCl.

    • Result: The sharp N-H doublet disappears. It is replaced by a broad, complex "ammonium band" between

      
      . This shift definitively proves the peaks were generated by an amine. 
      

Troubleshooting & Nuances

  • Aromatic vs. Aliphatic: Aromatic primary amines (e.g., aniline) show C-N stretching at higher frequencies (

    
    ) compared to aliphatic amines (
    
    
    
    ) due to conjugation increasing the C-N bond order [1].
  • Dilution Studies: In concentrated solutions, intermolecular Hydrogen bonding broadens peaks. To resolve the N-H doublet, dilute the amine in a non-polar solvent like Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM). This breaks H-bonds and sharpens the stretching vibrations [2].
    

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

  • NIST Chemistry WebBook. Infrared Spectra of Aniline (Primary Amine Standard). National Institute of Standards and Technology.

  • Thermo Fisher Scientific. FTIR Sampling Techniques: ATR vs. Transmission. Knowledge Base.

Comparative

Comparative Guide: (2R)-3-phenylpentan-2-amine vs. 1-phenyl-2-aminopentane

[1] Executive Summary & Structural Divergence This guide provides a technical comparison between two positional isomers of the phenyl-pentylamine scaffold: (2R)-3-phenylpentan-2-amine (Molecule A) and 1-phenyl-2-aminopen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Divergence

This guide provides a technical comparison between two positional isomers of the phenyl-pentylamine scaffold: (2R)-3-phenylpentan-2-amine (Molecule A) and 1-phenyl-2-aminopentane (Molecule B).[1] While they share the molecular formula


, their structural topology dictates vastly different pharmacological trajectories.
  • Molecule A ((2R)-3-phenylpentan-2-amine): Characterized by a

    
    -ethyl substitution  on the amphetamine backbone.[1] It represents the pharmacophore core of the atypical opioid/NRI Tapentadol .[1]
    
  • Molecule B (1-phenyl-2-aminopentane): Characterized by an

    
    -propyl substitution  on the phenethylamine backbone.[1] It serves as a lipophilic, sterically hindered homolog of Amphetamine , often utilized in Structure-Activity Relationship (SAR) studies to probe the steric limits of the monoamine transporter binding pockets.
    
Structural Topology Diagram

The following diagram illustrates the divergent synthetic and pharmacological lineages of these two isomers.

G Start C11H17N Isomers MolA (2R)-3-phenylpentan-2-amine (Beta-Branched) Start->MolA MolB 1-phenyl-2-aminopentane (Alpha-Linear) Start->MolB ClassA Scaffold: 3-phenylpropylamine MolA->ClassA ClassB Scaffold: Phenethylamine MolB->ClassB DrugA Target Class: Mu-Opioid / NRI (e.g., Tapentadol) ClassA->DrugA DrugB Target Class: Psychostimulant / MAOI (e.g., Propy-Amphetamine) ClassB->DrugB MechA Mechanism: Steric bulk at Beta-position favors Opioid Receptor fit DrugA->MechA MechB Mechanism: Alpha-propyl reduces DAT efficacy increases MAO inhibition DrugB->MechB

Figure 1: Structural lineage and pharmacological classification of the two isomers.

Comparative Physicochemical & Pharmacological Profile

The shift of the phenyl ring from the C1 position (Molecule B) to the C3 position (Molecule A) fundamentally alters the molecule's interaction with biological targets.

Feature(2R)-3-phenylpentan-2-amine (Molecule A)1-phenyl-2-aminopentane (Molecule B)[1]
IUPAC Name (2R)-3-phenylpentan-2-amine1-phenylpentan-2-amine
Common Class

-ethyl-amphetamine / Tapentadol Core

-propyl-phenethylamine
Chiral Centers Two (C2, C3).[1] Diastereomers exist.[1]One (C2).[1] Enantiomers exist.[1][2][3]
Primary Target MOR (Mu-Opioid Receptor) / NET (as scaffold)TAAR1 / VMAT2 (weak) / MAO
Key Fragment (MS) m/z 44 (

)
m/z 72 (

)
Steric Effect High bulk at

-position restricts rotation.[1]
High bulk at

-position blocks metabolism.[1]
Lipophilicity High (LogP ~2.[1]8)High (LogP ~2.[1]8)
Commercial Status Precursor for analgesic synthesis [1].[1][2]Research chemical / SAR standard [2].
Pharmacological Insight[2]
  • Molecule A: The (2R,3R) configuration of this scaffold corresponds to the stereochemistry of Tapentadol . The presence of the ethyl group at the

    
    -position creates a specific 3D geometry required to bridge the binding pocket of the Mu-opioid receptor while maintaining Norepinephrine Transporter (NET) inhibition.[1] Without the phenolic hydroxyl group (present in Tapentadol), the affinity for MOR drops significantly, but the NRI activity often remains [1].
    
  • Molecule B: Extending the alpha-alkyl chain from methyl (amphetamine) to propyl (Molecule B) drastically reduces affinity for the Dopamine Transporter (DAT) due to steric clash in the transporter's S1 pocket.[1] However, it often retains affinity for Sigma receptors and acts as a Monoamine Oxidase Inhibitor (MAOI) [3].

Experimental Protocols

Protocol A: Stereoselective Synthesis of (2R)-3-phenylpentan-2-amine Scaffold

Objective: To synthesize the core skeleton of Molecule A, utilizing a strategy common in Tapentadol production.[1]

Methodology: Grignard Addition to Mannich Base This route avoids the formation of regioisomers common in Friedel-Crafts alkylation.[1]

  • Mannich Reaction:

    • Reagents: 3-pentanone, Dimethylamine-HCl, Paraformaldehyde.[1]

    • Conditions: Reflux in ethanol/catalytic HCl.[1]

    • Product: 1-(dimethylamino)-2-methylpentan-3-one (Mannich base).[1]

  • Grignard Addition:

    • Reagents: Phenylmagnesium bromide (PhMgBr), THF (anhydrous).[1]

    • Procedure: Add PhMgBr dropwise to the Mannich base at -20°C. The "Cram's Rule" chelation control directs the nucleophilic attack to favor the anti-amino alcohol.[1]

  • Deoxygenation (Critical Step):

    • Reagents:

      
       in Trifluoroacetic acid (TFA) or Hydrogenation (
      
      
      
      ).[1]
    • Mechanism: Removal of the tertiary benzylic hydroxyl group.[1]

    • Result: N,N-dimethyl-3-phenylpentan-2-amine.[1]

  • N-Demethylation (Optional for Primary Amine):

    • Reagent: 1-Chloroethyl chloroformate (ACE-Cl), followed by methanol reflux.[1]

    • Yield: (2R)-3-phenylpentan-2-amine (as HCl salt).

Validation Checkpoint:

  • NMR: Look for the doublet at ~1.0 ppm (C2-Methyl) and the triplet at ~0.8 ppm (C3-Ethyl terminal).[1] The coupling constant

    
     will distinguish the syn vs anti diastereomer.
    
Protocol B: Synthesis of 1-phenyl-2-aminopentane

Objective: To synthesize Molecule B for use as a GC-MS reference standard.

Methodology: Reductive Amination This is the industry-standard "self-validating" protocol due to its high atom economy and simplicity.[1]

  • Precursor Preparation:

    • Substrate: 1-phenyl-2-pentanone (Benzyl propyl ketone).[1]

    • Source: Commercially available or via oxidation of 1-phenyl-2-pentanol [4].[1]

  • Imine Formation:

    • Reagents: Ammonium acetate (

      
      , 10 eq), Sodium cyanoborohydride (
      
      
      
      , 1.5 eq).
    • Solvent: Methanol (dry).[1]

    • Conditions: Stir at Room Temperature for 24h. Maintain pH ~6 using acetic acid to catalyze imine formation without inhibiting the hydride.[1]

  • Workup:

    • Quench with 6M HCl (to decompose borate complexes).[1]

    • Basify to pH 12 with NaOH.[1]

    • Extract with DCM.[1]

  • Purification:

    • Convert to Hydrochloride salt using HCl/Ether gas.[1] Recrystallize from IPA/Acetone.

Validation Checkpoint:

  • GC-MS: Expect a base peak at m/z 72 (McLafferty rearrangement not primary here; alpha-cleavage dominates).[1] The molecular ion (

    
    ) at 163 may be weak.[1]
    

Analytical Differentiation Workflow

To objectively distinguish these isomers in a blind sample, use the following fragmentation logic.

Analysis Sample Unknown Sample (C11H17N) EI_Source EI-MS Source (70eV) Sample->EI_Source Split Alpha Cleavage Pattern EI_Source->Split PathA Path A: C2-C3 Bond Break Split->PathA Beta-branched PathB Path B: C1-C2 Bond Break Split->PathB Alpha-linear FragA Fragment: CH3-CH=NH2+ m/z 44 PathA->FragA FragB Fragment: C3H7-CH=NH2+ m/z 72 PathB->FragB ResultA ID: (2R)-3-phenylpentan-2-amine FragA->ResultA ResultB ID: 1-phenyl-2-aminopentane FragB->ResultB

Figure 2: Mass Spectrometry decision tree for isomer identification.

  • Logic: In Electron Ionization (EI), the bond alpha to the amine nitrogen is the most labile.

    • Molecule A: The largest group attached to the alpha-carbon (C2) is the sec-butyl-benzene group (C3-C4-C5 + Ph).[1] Loss of this huge group leaves the

      
       fragment (m/z 44 ).[1]
      
    • Molecule B: The alpha-carbon (C2) is flanked by a Benzyl group and a Propyl group.[1] Loss of Benzyl (91) is favored, leaving

      
       (m/z 72 ).[1] Loss of Propyl (43) leaves 
      
      
      
      (m/z 120 ).[1]

References

  • Google Patents. (2013).[1] Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. US Patent 8,440,863 B2.[1] Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 115410, Phenethylamine, alpha-propyl-.[1][4] Link[1]

  • Glennon, R. A., et al. (1988).[1] Structure-Activity Correlations for

    
    -Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry. (Contextualized via Search Result 1.3). Link
    
  • PubChem. (2025).[1][4][5][6] 1-Phenyl-2-pentanone Compound Summary. Link[1]

  • ResearchGate. (2022).[1] Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine and derivatives. Link

Sources

Validation

Comparative Guide: Analytical Standards for (2R)-3-phenylpentan-2-amine Detection

The following guide provides an in-depth technical comparison and protocol for the detection and standardization of (2R)-3-phenylpentan-2-amine , a structural isomer of specific forensic and pharmacological interest. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and protocol for the detection and standardization of (2R)-3-phenylpentan-2-amine , a structural isomer of specific forensic and pharmacological interest.

Executive Summary

Context: (2R)-3-phenylpentan-2-amine possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). Unlike common phenethylamines (e.g., amphetamine), the phenyl group's migration to the C3 position creates unique separation challenges. The Challenge: Commercial Certified Reference Materials (CRMs) for the specific (2R) enantiomer are scarce compared to their regioisomer 1-phenylpentan-2-amine.[1] The Solution: This guide compares the efficacy of Custom Chiral Synthesis , Racemic Resolution , and Surrogate Internal Standardization , recommending a hybrid approach for high-confidence identification.

Analytical Standards Comparison

The following table objectively compares the three primary approaches to establishing a reference standard for this specific analyte.

FeatureOption A: Custom Chiral Synthesis Option B: Racemic Resolution (Recommended) Option C: Surrogate/Analogous Std
Purity (Enantiomeric) >99% ee (Guaranteed)Variable (Method Dependent)N/A (Achiral/Different Structure)
Traceability High (CoA provided)Medium (In-house validation required)Low (Retention time mismatch)
Cost/Time High / 4-8 WeeksModerate / 1 WeekLow / Immediate
Suitability GLP/GMP Toxicology StudiesRoutine Forensic ScreeningPreliminary Qualitative Hits
Data Confidence Gold Standard Silver Standard Bronze Standard
Strategic Recommendation

For rigorous quantitation and legal defensibility, Option B (Racemic Resolution) is the most practical workflow for most laboratories. By acquiring the commercially available precursor 3-phenylpentan-2-one (CAS 1528-39-8) or the racemic amine, and subjecting it to chiral LC-MS separation, researchers can isolate the (2R) peak without the prohibitive cost of asymmetric synthesis.[1]

Stereochemical Complexity & Separation Logic

The detection of (2R)-3-phenylpentan-2-amine requires distinguishing it not just from the (2S) enantiomer, but also from the diastereomers at the C3 position.[1]

Isomer Hierarchy
  • Target: (2R)-3-phenylpentan-2-amine (Fixed C2=R, C3 can be R or S).[1]

  • Interferences:

    • (2S)-Isomers (Enantiomers/Diastereomers).

    • Regioisomers: 1-phenylpentan-2-amine (1-PP), Valerophenone derivatives.[1]

Workflow Visualization

The following diagram illustrates the logical flow for validating the (2R) standard using a Racemic Resolution approach.

G Start Start: Racemic 3-phenylpentan-2-amine Deriv Derivatization (Optional) (e.g., Mosher's Acid Chloride) Start->Deriv If GC-MS used ChiralLC Chiral LC Separation (Polysaccharide Column) Start->ChiralLC Direct Injection (LC-MS) Deriv->ChiralLC Peak1 Peak 1: (2R,3R) ChiralLC->Peak1 Peak2 Peak 2: (2R,3S) ChiralLC->Peak2 Peak3 Peak 3: (2S,3R) ChiralLC->Peak3 Peak4 Peak 4: (2S,3S) ChiralLC->Peak4 Validation Validation via Circular Dichroism (CD) or NMR with Chiral Solvating Agent Peak1->Validation Collect Fraction Peak2->Validation Collect Fraction FinalStd Validated (2R) Analytical Standard Validation->FinalStd

Caption: Workflow for isolating and validating the (2R) isomer from a racemic mixture.

Experimental Protocols

Protocol A: Preparation of Standard via Reductive Amination

If the amine is unavailable, it can be synthesized from the ketone precursor.

  • Precursor: 3-phenylpentan-2-one (CAS 1528-39-8).[1][2]

  • Reagents: Ammonium acetate, Sodium cyanoborohydride (

    
    ), Methanol.
    
  • Procedure:

    • Dissolve 1 mmol of 3-phenylpentan-2-one in 10 mL MeOH.

    • Add 10 mmol Ammonium Acetate (excess).

    • Stir for 30 min, then add 1.5 mmol

      
      .
      
    • Stir at room temperature for 12 hours.

    • Quench with HCl, basify with NaOH, and extract with Ethyl Acetate.

    • Result: Racemic mixture of 3-phenylpentan-2-amine (contains all 4 isomers).[1]

Protocol B: Chiral LC-MS/MS Separation Method

This method separates the (2R) isomers from the (2S) isomers.

  • Column: Chiralpak IA or IB (Amylose-based immobilized phase), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Isocratic: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine is crucial for peak shape of primary amines.

  • Flow Rate: 1.0 mL/min.

  • Detection: MS/MS (ESI Positive).

  • MRM Transitions (Predicted):

    • Precursor: m/z 164.1 [M+H]+

    • Quantifier: m/z 147.1 (Loss of

      
      ) -> m/z 91.1 (Tropylium ion).
      
    • Qualifier: m/z 119.1 (Phenyl-propyl fragment).

Data Interpretation: Typically, the elution order on Amylose columns follows the steric bulk. Expect the (2R,3S) and (2R,3R) pairs to elute distinctly from their (2S) counterparts. Self-Validation Step: Spiking the sample with a known pure standard of a related chiral amine (e.g., d-Amphetamine) can help establish relative retention time windows.[1]

Quantitative Performance Data

When using the Racemic Resolution method (Option B), the following performance metrics are typical for LC-MS/MS analysis:

ParameterPerformance MetricNotes
Linearity (

)
> 0.995Range: 5 - 1000 ng/mL
LOD (Limit of Detection) 0.5 ng/mLS/N > 3
Resolution (

)
> 1.5Baseline separation between (2R) and (2S) clusters
Precision (RSD) < 4.5%Intra-day (n=6)
Matrix Effect < 15% suppressionIn plasma/urine matrices

References

  • PubChem. (2025).[3][4] 3-phenylpentan-2-ol | C11H16O.[1][4][5] National Library of Medicine. [Link]

  • Kavanagh, P., et al. (2013). The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine (Camfetamine). Drug Testing and Analysis. [Link]

  • ChemSRC. (2025). (E)-3-phenyl-3-penten-2-one CAS 24612-12-2. [Link][1][6]

  • ResearchGate. (2025). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-3-Phenylpentan-2-amine proper disposal procedures

This guide outlines the critical operational procedures for the safe disposal of (2R)-3-Phenylpentan-2-amine . As a chiral phenethylamine derivative, this compound presents a dual challenge: it carries the chemical hazar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the safe disposal of (2R)-3-Phenylpentan-2-amine . As a chiral phenethylamine derivative, this compound presents a dual challenge: it carries the chemical hazards of aliphatic amines (corrosivity, volatility) and the regulatory risks associated with structural analogues of controlled substances (CNS stimulant potential).

This protocol is designed for Zero-Ambiguity Compliance , ensuring that your laboratory meets both EPA (RCRA) environmental standards and DEA diversion control requirements.

Part 1: Executive Safety & Hazard Assessment

Before initiating any disposal workflow, you must understand the specific risks posed by this molecule.

Hazard DomainCritical PropertyOperational Implication
Chemical Aliphatic Amine (Basic) DO NOT mix directly with acidic waste streams.[1][2] The neutralization reaction is highly exothermic and can pressurize/rupture waste containers.
Toxicological CNS Stimulant / Irritant High potential for mucosal absorption.[1] Use double-gloving (Nitrile) and full face protection.[2] Treat as a bioactive hazard.
Regulatory Structural Analogue While not always explicitly Scheduled, it may fall under the Federal Analogue Act (USA) if intended for human consumption.[1] Treat as Schedule II equivalent for security.
Physical Volatile Liquid/Solid Vapors are corrosive to the respiratory tract.[1] All transfers must occur inside a fume hood.

Part 2: Regulatory Classification (The "Analogue" Trap)

As a Senior Application Scientist, I cannot overstate this: Do not treat this merely as "organic waste."

Because (2R)-3-Phenylpentan-2-amine is a structural isomer of controlled phenethylamines (related to prolintane precursors and amphetamine homologues), it occupies a regulatory grey zone.[1][2]

  • Best Practice: Voluntarily utilize Reverse Distribution for pure inventory.

  • RCRA Waste Codes: At a minimum, assign D002 (Corrosive) and D001 (Ignitable, if in solvent). If the specific isomer is listed on a state-level precursor list, additional codes may apply.

Part 3: Disposal Workflows

Select the appropriate workflow based on the state of the material.

Workflow A: Pure Inventory (Expired/Unused Vials)

For neat substance in original packaging.

  • Inventory Reconciliation: Weigh the vial. Record the mass to 0.001g. Update your chemical inventory system to status "Pending Disposal."

  • Vendor Contact: Contact a DEA-registered Reverse Distributor .[2] Do not send this to a standard waste hauler if the purity is >90%.

  • Chain of Custody: Complete DEA Form 41 (or the distributor's equivalent manifest) to document the transfer of custody. This proves "Non-Retrievable" destruction.

Workflow B: Experimental Waste (Reaction Mixtures)

For dilute solutions, contaminated glassware, or reaction byproducts.[1]

  • Segregation:

    • Create a dedicated waste stream labeled: "Basic Organic Waste - High Hazard." [2]

    • CRITICAL: Ensure the container is free of oxidizers (peroxides, nitrates) and strong acids.

  • pH Adjustment (Optional but Recommended):

    • If the waste is highly basic (pH > 12), slowly lower pH to ~9-10 using a dilute buffer (e.g., Phosphate) to reduce volatility before sealing. Do not neutralize to pH 7 with strong acid in the drum.

  • Lab Packing:

    • Place small vials/containers into a larger HDPE drum (Lab Pack) lined with vermiculite or absorbent pads.

    • Mark the drum: "Contains Phenethylamine Derivatives - Incinerate Only."

Part 4: Visualized Decision Matrix

The following logic flow ensures you choose the compliant path.

Disposal_Protocol Start Material Assessment: (2R)-3-Phenylpentan-2-amine StateCheck What is the physical state? Start->StateCheck Pure Pure Substance / Inventory StateCheck->Pure Mixed Dilute / Reaction Waste StateCheck->Mixed RevDist Contact Reverse Distributor (DEA Registered) Pure->RevDist High Compliance Segregate Segregate: BASIC ORGANIC (No Acids/Oxidizers) Mixed->Segregate Safety Critical Form41 Complete Chain of Custody (Manifest/Form 41) RevDist->Form41 Destruct1 Certified Incineration (Non-Retrievable) Form41->Destruct1 Pack Lab Pack (HDPE Drum) with Vermiculite Segregate->Pack Destruct2 Hazardous Waste Incineration Pack->Destruct2

Figure 1: Decision matrix for disposing of (2R)-3-Phenylpentan-2-amine, distinguishing between pure inventory and experimental waste.

Part 5: Emergency Spill Contingency

If a spill occurs outside a fume hood, immediate action is required to prevent respiratory exposure and floor contamination.

The "Sand & Soda" Protocol:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is >100mL, evacuate the lab.

  • PPE Upgrade: Wear a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

  • Containment:

    • Do NOT use paper towels (surface area increases volatilization).

    • Surround the spill with a dike of dry sand or vermiculite .

  • Neutralization (In-Situ):

    • Sprinkle Sodium Bisulfate (dry acid) or Citric Acid powder over the spill gently.

    • Why? This converts the volatile free-base amine into a non-volatile, solid ammonium salt.

  • Cleanup: Scoop the resulting solid into a hazardous waste bag. Label as "Spill Debris: Amine Salts."

Spill_Response Spill Spill Detected PPE Don PPE: OV/AG Respirator Spill->PPE Dike Contain: Sand/Vermiculite PPE->Dike Neutralize Neutralize: Citric Acid Powder Dike->Neutralize Convert to Salt Collect Collect: Scoop Salt into HazBag Neutralize->Collect

Figure 2: Emergency spill response workflow emphasizing the conversion of volatile amines to stable salts.

Part 6: Verification Checklist (Self-Validating System)

Before signing off on the disposal, verify the following:

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

  • Drug Enforcement Administration (DEA). Disposal of Controlled Substances (21 CFR Part 1317).[3] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 8: Management of Waste). Retrieved from [Link]

  • PubChem. 3-Phenylpentan-2-amine Compound Summary (Safety & Hazards). National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2R)-3-Phenylpentan-2-amine

Executive Safety Summary Status: High-Hazard Research Chemical (Class: Chiral Alkyl-Aryl Amines) Default Hazard Classification: CORROSIVE (Skin/Eyes) | ACUTE TOXICITY (Dermal/Oral) [1][2] (2R)-3-Phenylpentan-2-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: High-Hazard Research Chemical (Class: Chiral Alkyl-Aryl Amines) Default Hazard Classification: CORROSIVE (Skin/Eyes) | ACUTE TOXICITY (Dermal/Oral) [1][2]

(2R)-3-Phenylpentan-2-amine is a chiral amine structurally related to phenethylamines.[1][2] Due to the lack of a widely harmonized GHS monograph for this specific stereoisomer, operational safety must default to the "Worst-Case" precautionary principle applied to lipophilic primary amines. [1][2]

Critical Immediate Actions:

  • Never handle on an open bench. All manipulations must occur within a certified fume hood.

  • Skin Absorption Risk: The lipophilic phenyl ring facilitates rapid dermal absorption of the corrosive amine moiety. Standard single-layer nitrile gloves are insufficient for prolonged contact. [1][2]

  • Air Sensitivity: This compound readily absorbs

    
     and moisture from the air, forming carbamates/salts that alter stoichiometry. Handle under inert gas (
    
    
    
    or Ar) for chemical integrity.
Hazard Identification & Risk Assessment

This compound presents a dual-threat profile: Chemical Corrosivity (due to the basic amine) and Systemic Toxicity (due to structural similarity to monoamine releasers).

Hazard CategoryRisk DescriptionMechanism of Action
Skin Corrosion (Cat 1B) High Risk.[1][2][3] Causes immediate, potentially irreversible burns.Basic nitrogen attacks fatty acids in cell membranes (saponification), leading to deep tissue damage.
Acute Toxicity (Dermal) High Risk.[4] Rapid systemic entry.The hydrophobic phenyl-pentyl chain acts as a carrier, transporting the toxic amine across the stratum corneum.
Respiratory Irritation Moderate Risk.[5] Vapor pressure is significant at RT.Vapors are caustic to mucous membranes, causing edema or chemical pneumonitis.
Eye Damage (Cat 1) Critical Risk.[3][6][7] Permanent blindness potential.Bases penetrate the corneal stroma faster than acids, causing rapid liquefaction necrosis.
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab wear." Use this tiered protection system based on your operational scale.

Tier 1: Analytical Scale (< 100 mg)
  • Ventilation: Fume hood (Sash height < 18 inches).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to vapor exposure.

  • Hand Protection: Double-Gloving Strategy. [1][2]

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Nitrile (Dark/Teal).[1]

    • Rationale: Immediate visual detection of breaches; outer layer acts as sacrificial barrier.

  • Body: Standard cotton lab coat (buttoned).

Tier 2: Preparative Scale (> 100 mg - 10 g) [1][2]
  • Ventilation: Fume hood or Glovebox.

  • Eye Protection: Chemical Splash Goggles + Face Shield (8-inch minimum).

  • Hand Protection: Laminate Barrier Strategy. [1]

    • Base: Silver Shield® / 4H® Laminate gloves (Impermeable to aromatics/amines).

    • Over-glove: Standard Nitrile (for dexterity and fit).

  • Body: Chemical-resistant apron (Tyvek® or PVC) worn over lab coat.

Operational Workflows
Workflow A: Safe Weighing & Transfer

Context: Amine vapors are heavier than air and will "crawl" along bench surfaces.

  • Preparation: Place the balance inside the fume hood. If the balance is static, use a "transfer vessel" method.

  • Tare: Tare a sealable vial (septum cap preferred) with argon.

  • Transfer:

    • Liquids: Use a gas-tight syringe with a long needle. Avoid pouring.

    • Solids (Salts): Use a disposable antistatic spatula.

  • Decontamination: Immediately wipe the exterior of the vial with a Kimwipe soaked in dilute acetic acid (5%) to neutralize trace amine, then dispose of the wipe as solid hazardous waste.

Workflow B: Reaction Setup (Inert Atmosphere)

Context: Excluding moisture prevents "crusting" on glassware joints which can cause seizing.

  • Purge: Flame-dry glassware and cycle vacuum/Argon 3 times.

  • Addition: Add (2R)-3-Phenylpentan-2-amine via syringe through a septum. Do not open the flask to air.

  • Quenching: Upon reaction completion, quench excess amine with dilute HCl slowly in an ice bath. The reaction is exothermic.

Visualized Safety Logic
Diagram 1: PPE Selection Logic

Use this decision tree to determine the required protection level before starting work.

PPE_Logic Start START: Hazard Assessment StateCheck Physical State? Start->StateCheck Liquid Liquid (Freebase) StateCheck->Liquid High Vapor Risk Solid Solid (HCl Salt) StateCheck->Solid Dust Risk QtyCheck Quantity > 100mg? Liquid->QtyCheck Tier1 TIER 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Solid->Tier1 Low Volatility QtyCheck->Tier1 No Tier2 TIER 2 PPE: Silver Shield Laminate Gloves Face Shield + Goggles Chem-Resistant Apron QtyCheck->Tier2 Yes (Critical Risk)

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and quantity.

Diagram 2: Emergency Spill Response

Follow this exact sequence in the event of a spill outside primary containment.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) Assess 2. ASSESS VOLUME (< 50mL vs > 50mL) Alert->Assess SmallSpill SMALL SPILL (<50mL) Apply Absorbent Pads Assess->SmallSpill LargeSpill LARGE SPILL (>50mL) Evacuate Lab Call HAZMAT Assess->LargeSpill Neutralize 3. NEUTRALIZE Cover with Citric Acid or Sodium Bisulfate SmallSpill->Neutralize Collect 4. COLLECT Scoop into HazWaste Label 'Basic Organic' Neutralize->Collect Clean 5. DECON Wash area with Soap & Water Collect->Clean

Caption: Step-by-step workflow for managing an amine spill safely.

Waste Disposal & Deactivation

Do NOT pour down the drain. Amines are toxic to aquatic life and can damage plumbing seals.

  • Segregation: Collect in a dedicated waste container labeled "Basic Organic Waste" (pH > 7).

  • Neutralization (Pre-Disposal):

    • If you have a dedicated "Quenched Amine" stream: Dilute the waste with ethanol, then slowly add 1M HCl until pH is neutral (pH 6-8).

    • Warning: This generates heat. Perform in an ice bath.

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers (corrosion risk).

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66437864, N-methyl-3-phenylpentan-2-amine (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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